4-(1H-benzo[d]imidazol-2-yl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYERGUDBIQHVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300868 | |
| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31075-58-8 | |
| Record name | 31075-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Key Physicochemical Properties of 4-(1H-benzo[d]imidazol-2-yl)morpholine Analogs
Disclaimer: Data for the specific compound 4-(1H-benzo[d]imidazol-2-yl)morpholine is not available in the reviewed scientific literature. This guide presents a detailed analysis of its closest structural analogs to provide valuable insights for researchers, scientists, and drug development professionals. The primary analogs discussed are 4-((1H-benzimidazol-2-yl)methyl)morpholine and (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione .
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of key structural analogs of this compound. Due to the absence of published data for the target compound, this document focuses on providing a detailed understanding of closely related molecules, which can serve as a valuable reference for the synthesis and study of novel benzimidazole-morpholine derivatives.
Physicochemical Properties
The physicochemical properties of the selected analogs are summarized in the tables below, providing a comparative overview of their key characteristics.
Table 1: General Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-((1H-benzimidazol-2-yl)methyl)morpholine | C12H15N3O | 217.27 |
| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | C12H13N3OS | 247.32 (calculated) |
Table 2: Experimentally Determined Properties
| Compound Name | Melting Point (°C) | Spectroscopic Data |
| 4-((1H-benzimidazol-2-yl)methyl)morpholine | Not explicitly stated. The synthesized product was a solid purified by column chromatography and recrystallized with ethanol. | ¹H NMR (500 MHz, DMSO-d6) δ: 2.51 (s, 4H, morpholine), 3.60 (s, 4H, morpholine), 4.40 (s, 2H, CH₂-morpholine), 7.23–7.26 (m, 2H, Ar-H), 7.49–7.51 (m, 2H, Ar-H), 9.78 (s, 1H, NH).¹³C NMR (150 MHz, DMSO) δ: 49.20, 51.26, 61.81, 65.12, 70.25, 113.29, 124.32 (2C), 126.92, 127.97, 128.26, 134.88.MS (ESI+): m/z calcd for C12H15N3O [M+H]⁺: 218; found 218. |
| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | 240-242 °C (513-515 K) | ¹H NMR (400 MHz, DMSO-d6) δ: 12.9 (1H, s, NH), 7.7 (1H, d, J = 8.0, H-4), 7.54 (1H, d, J = 7.9, H-7), 7.24–7.33 (2H, m, H-5,6), 4.37 (2H, br. t., J = 4.7, NCH₂-morpholine), 4.22 (2H, br. t., J = 4.7, NCH₂-morpholine), 3.82 (2H, br. t., J = 4.9, OCH₂-morpholine), 3.71 (2H, br. t., J = 4.8, OCH₂-morpholine).¹³C NMR (400 MHz, DMSO-d6) δ: 50.19 (NCH₂-morpholine), 52.95 (NCH₂-morpholine), 65.94 (OCH₂-morpholine), 66.62 (OCH₂-morpholine), 112.2 (C-3a), 120.06 (C-4), 121.3 (C-5), 122.6 (C-6), 124.0 (C-7), 133.9 (C-7a), 142.2 (C-2), 148.9 (C=S).IR (ν, cm⁻¹): 1614 (C=N), 1377 (C=S). |
Experimental Protocols
Detailed methodologies for the synthesis of the analog compounds are provided below. These protocols are based on published literature and offer a practical guide for laboratory synthesis.
Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine
Reaction: Substitution reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine.
Materials:
-
2-(chloromethyl)-1H-benzimidazole
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethanol for recrystallization
Procedure:
-
A mixture of 2-(chloromethyl)-1H-benzimidazole, morpholine, and potassium carbonate is prepared in acetonitrile.
-
The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform and methanol (4:1 ratio).
-
Upon completion of the reaction, the mixture is cooled, and the solvent is removed using a rotary evaporator.
-
The resulting crude solid is purified via column chromatography.
-
The purified product is then recrystallized from ethanol to yield 4-((1H-benzimidazol-2-yl)methyl)morpholine.
Synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione
Reaction: Willgerodt–Kindler reaction of 2-methylbenzimidazole, morpholine, and sulfur.
Materials:
-
2-methylbenzimidazole (1.32 g, 10 mmol)
-
Morpholine (1.68 ml, 1.7 g, 20 mmol)
-
Sulfur (0.96 g, 30 mmol)
-
Methanol
-
Benzene for recrystallization
Procedure:
-
A reaction mixture of 2-methylbenzimidazole, morpholine, and sulfur is heated in a round-bottomed flask at 215-220 °C (448–453 K) for 18 hours.
-
After cooling, the excess morpholine is evaporated under reduced pressure.
-
The residue is treated with methanol.
-
The resulting solid is filtered off.
-
The crude product is recrystallized from benzene to yield (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione (1.52 g, 61% yield).
Visualizations
The following diagrams illustrate the synthetic pathways for the discussed analog compounds.
Caption: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine.
Caption: Synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
While no specific signaling pathways involving these analogs were detailed in the searched literature, benzimidazole and morpholine moieties are known to be present in a wide range of biologically active compounds. Further research into the biological activity of these specific analogs could reveal their potential interactions with various cellular pathways.
An In-Depth Technical Guide to the Solubility of 4-(1H-benzo[d]imidazol-2-yl)morpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-benzo[d]imidazol-2-yl)morpholine. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on a qualitative assessment based on the molecule's structural features and the general principles of solubility for related compounds. Furthermore, it offers a detailed experimental protocol for determining solubility and a representative synthesis pathway.
Introduction to this compound
The compound this compound is a heterocyclic molecule that incorporates two key pharmacophores: a benzimidazole ring and a morpholine ring. The benzimidazole scaffold is a prominent feature in many biologically active compounds with a wide range of therapeutic applications.[1][2] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, known to improve the physicochemical properties, such as solubility and metabolic stability, of drug candidates.[3][4][5]
Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and in vitro screening processes during drug discovery and development.
Predicted Solubility Profile
The solubility of a compound is primarily governed by its polarity and its ability to form intermolecular interactions (such as hydrogen bonds) with the solvent. The principle of "like dissolves like" is a fundamental guide. The structure of this compound possesses both polar and non-polar characteristics.
-
Benzimidazole Moiety : This fused ring system is aromatic and contains a slightly acidic N-H proton and a basic imine nitrogen. It can act as both a hydrogen bond donor and acceptor. Benzimidazole itself is freely soluble in alcohol and soluble in aqueous acids.[6]
-
Morpholine Moiety : This is a polar, cyclic ether-amine. The oxygen atom and the tertiary nitrogen atom are hydrogen bond acceptors. Morpholine is miscible with water and a wide range of organic solvents.[4][7][8]
Based on this composite structure, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The compound can form strong hydrogen bonds via its N-H group and the nitrogen/oxygen atoms of the morpholine ring with the solvent's hydroxyl groups.[9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are expected. DMSO and DMF are excellent solvents for many benzimidazole derivatives.[10][11][12] |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | The compound's polarity is suitable for interaction with these solvents, though likely less favorable than with highly polar aprotic or protic solvents. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the morpholine and benzimidazole N-H groups prevents effective solvation by non-polar solvents.[6][8] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | High | The basic nitrogen atoms in both the imidazole and morpholine rings will be protonated to form a highly water-soluble hydrochloride salt.[13][14] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Low | The N-H proton on the benzimidazole is weakly acidic and may be deprotonated by a strong base, but this is unlikely to significantly increase solubility in water. |
Experimental Protocols
A definitive solubility profile must be determined empirically. The following section provides a detailed methodology for the qualitative assessment of solubility.
This protocol outlines a systematic approach to determine the solubility of a solid compound in various solvents.[13][14][15][16]
Materials and Equipment:
-
Sample of this compound
-
Small test tubes (e.g., 10 x 75 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Water bath or heating block
-
Analytical balance
-
Test solvents: Deionized Water, 5% (w/v) HCl, 5% (w/v) NaOH, Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene, Hexane.
Procedure:
-
Sample Preparation : Weigh approximately 10 mg of the compound into a clean, dry test tube.
-
Solvent Addition : Add 1.0 mL of the selected solvent to the test tube. This creates an initial concentration of ~10 mg/mL.
-
Room Temperature Agitation : Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Initial Observation : Visually inspect the sample against a contrasting background.
-
Soluble : The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble : A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble : No significant amount of the solid dissolves.
-
-
Effect of Heating : If the compound is sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath (to approx. 50-60°C) for 1-2 minutes while agitating. Observe any changes in solubility. Note if the compound precipitates upon cooling back to room temperature.
-
Recording Data : Record the observations for each solvent, noting the conditions (room temperature or heated).
The logical flow of this experimental procedure is visualized in the diagram below.
Visualization of a Representative Synthesis Pathway
While multiple synthetic routes may exist, a common and straightforward method for synthesizing 2-substituted benzimidazole-morpholine derivatives involves the nucleophilic substitution of a reactive intermediate. The diagram below illustrates a representative two-step synthesis for a related compound, 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine, which provides a logical framework for obtaining the core structure.[10]
This reaction typically involves dissolving 2-chloromethyl-1H-benzimidazole in a polar aprotic solvent like acetonitrile, followed by the addition of a base such as potassium carbonate and then morpholine. The mixture is heated under reflux to drive the nucleophilic substitution reaction to completion.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a qualitative analysis of its structure suggests it is a polar molecule with high solubility in polar organic solvents (both protic and aprotic) and aqueous acidic solutions, and poor solubility in non-polar solvents. This predicted profile provides a strong basis for solvent selection in various research and development activities. For definitive data, the experimental protocol provided in this guide offers a systematic and reliable method for empirical determination. This foundational knowledge is essential for advancing the study of this and related compounds in the field of drug development.
References
- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polybluechem.com [polybluechem.com]
- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 8. Morpholine [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. saltise.ca [saltise.ca]
CAS number 50722-89-9 properties and suppliers
An In-depth Technical Guide to 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine (CAS Number: 50722-89-9)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological applications, and suppliers of 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine, identified by CAS number 50722-89-9. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine is a heterocyclic organic compound. Its core structure consists of a benzimidazole ring linked to a morpholine moiety via a methylene bridge.
Table 1: Chemical and Physical Properties of CAS 50722-89-9
| Property | Value | Source |
| CAS Number | 50722-89-9 | [1] |
| IUPAC Name | 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine | N/A |
| Molecular Formula | C₁₂H₁₅N₃O | [1] |
| Molecular Weight | 217.27 g/mol | [1] |
| Appearance | Yellow to white solid | [2] |
| Melting Point | 198-200 °C | |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Not available | [2] |
| Storage Conditions | Sealed in a dry place at room temperature (20 to 22 °C) | [2] |
Synthesis
A detailed experimental protocol for the synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine has been reported. The synthesis is a straightforward nucleophilic substitution reaction.
Experimental Protocol: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine [3]
-
Reactants:
-
2-(chloromethyl)-1H-benzimidazole
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 equivalent) in acetonitrile.
-
Add potassium carbonate (1.0 equivalent) to the solution.
-
Add morpholine (1.0 equivalent) dropwise to the stirred reaction mixture.
-
Reflux the reaction mixture overnight.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (4:1).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified if necessary.
-
Diagram 1: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine
Caption: Synthetic pathway for 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine.
Potential Biological Activity and Experimental Protocols
Derivatives of 4-((1H-benzimidazol-2-yl)methyl)morpholine have been investigated for their potential as α-glucosidase inhibitors.[3] α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. While the biological activity of the parent compound (CAS 50722-89-9) has not been explicitly reported, the following protocol for its derivatives provides a valuable methodology for assessing its potential in this area.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [3]
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Acarbose (as a positive control)
-
Phosphate buffer (pH 6.8)
-
-
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or the positive control.
-
Incubate the plate at a specified temperature (e.g., 37 °C) for a set time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubate the plate again at the same temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., sodium carbonate solution).
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Diagram 2: Experimental Workflow for α-Glucosidase Inhibition Assay
References
Spectroscopic and Synthetic Profile of 2-Morpholinyl Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data and synthetic methodologies related to 2-morpholinyl benzimidazoles, with a focus on providing available data for compounds structurally related to 4-(1H-benzo[d]imidazol-2-yl)morpholine. Due to the limited availability of published data for the specific title compound (CAS 31075-58-8), this document compiles and presents spectroscopic information for closely related analogues to serve as a valuable reference for researchers in the field.
Introduction
Benzimidazole and morpholine are two privileged heterocyclic scaffolds frequently incorporated into the design of novel therapeutic agents due to their diverse pharmacological activities. The combination of these two moieties in a single molecular entity has been explored for various applications, including but not limited to, antimicrobial, anti-inflammatory, and anticancer agents. This guide focuses on the characterization of such hybrid molecules, providing a foundational understanding for their identification and synthesis.
Spectroscopic Data of Structurally Related Compounds
1H NMR Data of 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine Derivatives
Solvent: DMSO-d6
| Protons | Chemical Shift (δ ppm) | Multiplicity |
| Morpholine-H | 2.34 - 2.42 | m |
| Morpholine-H | 3.25 - 3.35 | m |
| CH2-Morpholine | 3.95 - 4.34 | s |
| Aromatic-H | 7.22 - 7.73 | m |
| NH (Amide) | 10.36 - 11.98 | s |
| CH2-Ph | 5.66 - 5.78 | s |
| CH2-CO | 5.98 - 5.99 | s |
Note: Data is compiled from studies on N-substituted derivatives of 4-((1H-benzimidazol-2-yl)methyl)morpholine. The chemical shifts are ranges observed across different derivatives.
Mass Spectrometry Data of 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine Derivatives
| Compound Class | Ionization Mode | Calculated m/z [M-Cl]+ | Found m/z |
| 1-Benzyl-3-(2-((phenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride derivatives | ESI+ | 455 - 519 | 455 - 519 |
Note: The mass spectrometry data corresponds to the cationic species of various N-substituted derivatives after the loss of the chloride counter-ion.
Experimental Protocols
A detailed experimental protocol for the synthesis of the specific title compound is not available. However, a general and plausible synthetic route can be extrapolated from the synthesis of the closely related compound, 4-((1H-benzimidazol-2-yl)methyl)morpholine. This involves the nucleophilic substitution of a halogenated 2-(halomethyl)-1H-benzimidazole with morpholine. A hypothetical protocol for the synthesis of the title compound, this compound, could involve the reaction of 2-chloro-1H-benzo[d]imidazole with morpholine in the presence of a suitable base and solvent.
Hypothetical Synthesis of this compound:
A mixture of 2-chloro-1H-benzo[d]imidazole (1.0 eq.), morpholine (1.2 eq.), and a non-nucleophilic base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF would be stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled to room temperature, and the solvent removed under reduced pressure. The residue would then be partitioned between water and an organic solvent like ethyl acetate. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product would be purified by column chromatography on silica gel to afford the desired this compound.
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer. Samples could be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compound.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of 2-morpholinyl benzimidazole derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of 2-morpholinyl benzimidazoles.
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-(1H-benzo[d]imidazol-2-yl)morpholine Derivatives
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)morpholine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of their three-dimensional architecture, experimental procedures for their synthesis and crystallization, and insights into their mechanism of action through relevant signaling pathways.
Core Structural Insights from X-ray Crystallography
The precise arrangement of atoms within a molecule is fundamental to understanding its physical and chemical properties, as well as its biological activity. X-ray crystallography has been instrumental in elucidating the solid-state structures of several this compound derivatives. The key quantitative data from these studies are summarized below, providing a basis for comparative analysis.
Crystallographic Data Summary
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | C₁₂H₁₃N₃OS | Monoclinic | P2₁/c | 13.393(3) | 7.159(1) | 12.872(3) | 90 | 108.99(3) | 90 | [1] |
| 1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole | C₂₆H₂₇N₃O₂ | Triclinic | P-1 | 9.4719(3) | 10.5057(3) | 11.8110(4) | 96.824(3) | 108.953(4) | 98.312(3) | [2] |
Experimental Protocols: Synthesis and Crystallization
The successful determination of a crystal structure is contingent upon the synthesis of high-quality single crystals. The following sections detail the experimental methodologies employed for the synthesis and crystallization of the highlighted derivatives.
Synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione[1]
This compound was synthesized using the Willgerodt–Kindler reaction. A mixture of 2-methylbenzimidazole (1.32 g, 10 mmol), morpholine (1.68 ml, 20 mmol), and sulfur (0.96 g, 30 mmol) was heated at 175-180°C for 18 hours. After cooling, the excess morpholine was removed by evaporation, and the residue was treated with methanol. The resulting solid was collected by filtration and recrystallized from benzene to yield the final product. Single crystals suitable for X-ray diffraction were obtained from this recrystallization process.
Synthesis of 1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole[2]
The synthesis of this derivative involves a multi-step process, with the final product being crystallized for structural analysis. The detailed synthetic route is outlined in the referenced publication. Single crystals suitable for X-ray analysis were grown from a solution of the compound.
Mechanism of Action: Inhibition of VEGFR-2 Signaling Pathway
Several benzimidazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events. The diagram below illustrates the general experimental workflow for synthesizing and analyzing these compounds, followed by a depiction of the VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.
The binding of benzimidazole derivatives to the ATP-binding site of the VEGFR-2 kinase domain prevents its autophosphorylation, thereby blocking the downstream signaling cascades that lead to angiogenesis.[3][4][5] This inhibitory action makes these compounds promising candidates for anticancer therapies.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound derivatives, supported by quantitative crystallographic data and experimental protocols. The elucidation of their three-dimensional structures, in conjunction with an understanding of their inhibitory effects on key biological pathways such as VEGFR-2 signaling, offers a solid foundation for the rational design and development of novel therapeutic agents. Further crystallographic studies on a wider range of derivatives will continue to be invaluable in refining the structure-activity relationships for this important class of molecules.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
In-Depth Technical Guide: Stability and Degradation of 4-(1H-benzo[d]imidazol-2-yl)morpholine
A comprehensive review of the stability and degradation pathways of 4-(1H-benzo[d]imidazol-2-yl)morpholine, a critical analysis for researchers, scientists, and drug development professionals.
Abstract
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzimidazole and morpholine scaffolds in bioactive molecules. Understanding the stability and degradation profile of this compound is paramount for its potential development as a therapeutic agent. This technical guide synthesizes the available information on its chemical stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, in line with the principles of forced degradation studies recommended by the International Council for Harmonisation (ICH) guidelines. While direct experimental studies on this specific molecule are limited, this guide extrapolates potential degradation pathways based on the known reactivity of its constituent functional groups and related structures. This document aims to provide a foundational understanding for an audience of researchers, scientists, and drug development professionals, enabling the design of robust stability-indicating analytical methods and appropriate formulation strategies.
Introduction to this compound
The molecule this compound incorporates two key heterocyclic systems: a benzimidazole ring and a morpholine ring. The benzimidazole moiety is a well-known pharmacophore present in a variety of approved drugs with diverse therapeutic activities. The morpholine ring is often introduced into drug candidates to enhance aqueous solubility and metabolic stability. The stability of such a molecule is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its degradation profile.[2]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The primary mechanisms of drug degradation are hydrolysis, oxidation, and photolysis.[3]
Hydrolytic Degradation
Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acidic or basic conditions.[2] The benzimidazole ring is generally stable to hydrolysis. However, the morpholine ring, being a cyclic ether and an amine, could be susceptible to degradation under extreme pH and temperature conditions, although it is generally considered a stable moiety. Given the lack of highly labile functional groups such as esters or amides directly attached to the core rings in a manner that would suggest easy cleavage, this compound is expected to exhibit significant hydrolytic stability.
Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceuticals and often involves free radical mechanisms or reactions with peroxides.[3][4] The tertiary amine within the morpholine ring and the secondary amine in the benzimidazole ring are potential sites for oxidation. Oxidation of the morpholine nitrogen could lead to the formation of an N-oxide, a known degradation pathway for other morpholine-containing compounds.[5] The benzimidazole ring can also undergo oxidative degradation, potentially leading to ring-opened impurities.
-
Hypothetical Oxidative Degradation Pathway
A potential oxidative degradation pathway could initiate with the oxidation of the morpholine nitrogen to form an N-oxide intermediate. Further degradation could lead to ring-opening of the morpholine moiety.
Figure 1. Hypothetical oxidative degradation pathway of this compound.
Photodegradation
Photodegradation involves the degradation of a molecule upon exposure to light.[6] The benzimidazole ring system, being aromatic, can absorb UV radiation, which may lead to photolytic cleavage or rearrangement. The extent of degradation depends on the wavelength of light and the presence of photosensitizers. While specific data for this compound is not available, other benzimidazole derivatives have shown susceptibility to photodegradation.
Thermal Degradation
Thermal degradation occurs when a substance is exposed to high temperatures. The stability of the molecule at elevated temperatures is crucial for manufacturing processes such as drying and for determining appropriate storage conditions. While studies on the thermal degradation of morpholine in the context of CO2 capture suggest it is relatively stable, the overall thermal stability of the target compound would need to be determined experimentally.[7][8]
Experimental Protocols for Stability and Degradation Studies
While specific experimental data for this compound is not publicly available, a standard set of forced degradation studies can be proposed based on ICH guidelines.[1]
General Workflow for Forced Degradation
A typical workflow for conducting forced degradation studies involves stress sample generation, followed by analysis using a stability-indicating analytical method, and finally, characterization of any significant degradation products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
The Pharmacological Potential of Benzimidazole-Morpholine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of the benzimidazole nucleus with a morpholine ring has given rise to a versatile scaffold with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and other key pharmacological properties of these hybrid molecules. The information is presented to facilitate further research and drug development endeavors in this promising area of medicinal chemistry.
Anticancer Activity
Benzimidazole-morpholine derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2]
Quantitative Anticancer and VEGFR-2 Inhibition Data
The following table summarizes the in vitro cytotoxicity and VEGFR-2 inhibitory activities of selected benzimidazole-morpholine derivatives.
| Compound ID | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |
| 5h | HT-29 (Colon) | Not specified | 0.049 ± 0.002 | [1] |
| 5j | HT-29 (Colon) | 9.657 ± 0.149 | 0.098 ± 0.011 | [1][2] |
| 5c | HT-29 (Colon) | 17.750 ± 1.768 | 0.915 ± 0.027 | [1][2] |
| Sorafenib (Ref.) | - | - | 0.037 ± 0.001 | [1] |
Signaling Pathway: VEGFR-2 Inhibition
The inhibition of VEGFR-2 by benzimidazole-morpholine scaffolds disrupts downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. A simplified representation of this pathway is provided below.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole-morpholine scaffolds.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Human cancer cells (e.g., HT-29) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.
-
The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The benzimidazole-morpholine derivatives are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the wells is replaced with the medium containing different concentrations of the test compounds.
-
The plates are incubated for another 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity
The benzimidazole-morpholine scaffold has demonstrated significant potential in the development of new antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3][4]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole-morpholine derivatives.
| Compound ID | Bacterial Strain | MIC₅₀ (µg/mL) | Reference Drug | Ref. Drug MIC₅₀ (µg/mL) | Reference |
| 2b | Pseudomonas aeruginosa ATCC 27853 | 0.0156 | Chloramphenicol | >250 | [5] |
| 2c | Pseudomonas aeruginosa ATCC 27853 | 125 | Chloramphenicol | 250 | [5] |
| 2m | Pseudomonas aeruginosa ATCC 27853 | 125 | Chloramphenicol | 250 | [5] |
| 3b | Gram-positive & Gram-negative bacteria | Potent Inhibition | - | - | [3][4] |
| 3e | Fungal pathogens | Potent Inhibition | - | - | [3][4] |
Proposed Mechanism: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial action of some benzimidazole derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication and repair.
Caption: Proposed inhibition of bacterial DNA gyrase by benzimidazole-morpholine scaffolds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common procedure.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
2. Preparation of Compound Dilutions:
-
The benzimidazole-morpholine compounds are dissolved in DMSO.
-
A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using the broth medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
Anti-inflammatory Activity
Certain benzimidazole-morpholine derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6]
Quantitative Anti-inflammatory and COX-2 Inhibition Data
| Compound ID | In vivo Activity (% inhibition, carrageenan-induced rat paw edema) | In vitro COX-2 Inhibition IC₅₀ (µM) | Reference |
| 5g | 74.17 ± 1.28 | 8.00 | [6] |
| 5o | Not specified | 11.4 | [6] |
| 5q | Not specified | 13.7 | [6] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.
1. Animal Preparation:
-
Wistar rats are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
2. Compound Administration:
-
The test compounds are administered orally or intraperitoneally at a specific dose.
-
The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
3. Induction of Inflammation:
-
One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Other Biological Activities
The benzimidazole-morpholine scaffold has also been explored for other therapeutic targets, including acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition, which are relevant for neurodegenerative diseases.[5][7]
Quantitative AChE and MAO Inhibitory Data
While specific IC₅₀ values for benzimidazole-morpholine scaffolds are less abundant in the readily available literature, several studies indicate their potential as inhibitors of these enzymes. For instance, some 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were screened for their inhibitory activities against AChE, MAO-A, and MAO-B, with some compounds showing a better inhibitory profile against MAO-B.
Synthesis of Benzimidazole-Morpholine Scaffolds
A general and versatile approach to the synthesis of these scaffolds often involves a multi-step process. A common strategy is the initial formation of the benzimidazole core, followed by the introduction of the morpholine moiety.
General Synthesis Workflow
Caption: A general synthetic workflow for benzimidazole-morpholine scaffolds.
Conclusion
The benzimidazole-morpholine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The data and protocols summarized in this guide highlight the significant potential of these compounds, particularly in the fields of oncology, infectious diseases, and inflammation. The versatility of the scaffold allows for extensive chemical modification, paving the way for the development of novel, potent, and selective therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prezi.com [prezi.com]
- 7. Synthesis, Structure and Antimicrobial Activity of New Co(II) Complex with bis-Morpholino/Benzoimidazole-s-Triazine Ligand | MDPI [mdpi.com]
The Structure-Activity Relationship of 4-(1H-benzo[d]imidazol-2-yl)morpholine Analogues: A Technical Guide
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(1H-benzo[d]imidazol-2-yl)morpholine analogues, a class of compounds demonstrating significant potential across various therapeutic areas. The benzimidazole-morpholine scaffold has been identified as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of how structural modifications to this core influence its pharmacological effects.
The fusion of the benzimidazole ring, a bioisostere of natural nucleotides that readily interacts with biopolymers, with the morpholine moiety has given rise to novel compounds with diverse pharmacological profiles.[1] These hybrid molecules have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][2][3] This guide will summarize key findings, present quantitative data in a structured format, detail experimental protocols for pivotal studies, and visualize relevant biological pathways and experimental workflows.
Anti-inflammatory and Neuroprotective Activities
A notable study explored a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives as dual inhibitors of cyclooxygenase (COX) enzymes and monoamine oxidases (MAO), highlighting their potential in treating inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[1][4]
Structure-Activity Relationship for COX Inhibition
The inhibitory activity of these analogues against COX-1 and COX-2 enzymes was found to be significantly influenced by the nature of the substituent on the 4-position of the phenyl ring at the 2-position of the benzimidazole core. The key quantitative data from this study are summarized in the table below.
| Compound | R (Substituent at 4-position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| 2b | -OCH₃ | 0.06 | 0.04 |
| 2j | -OC₂H₅ | 0.08 | 0.06 |
| 2c | -Cl | >100 | >100 |
| 2g | -Br | >100 | >100 |
| 2i | -N(CH₃)₂ | >100 | >100 |
| 2m | -NO₂ | 21.30 | 15.60 |
| Celecoxib (Standard) | 1.90 | 0.09 | |
| Indomethacin (Standard) | 0.11 | 1.80 |
Table 1: Inhibitory concentrations (IC₅₀) of this compound analogues against COX-1 and COX-2 enzymes.[5]
The SAR study reveals that small, electron-donating groups at the 4-position of the phenyl ring are crucial for potent COX inhibition. Specifically, the methoxy (2b ) and ethoxy (2j ) derivatives exhibited the highest inhibitory activity against both COX-1 and COX-2, with IC₅₀ values in the nanomolar range.[4][5] In contrast, the presence of bulky or electron-withdrawing groups, such as chloro (2c ), bromo (2g ), and dimethylamino (2i ), led to a significant loss of activity.[6] The nitro-substituted analogue (2m ) showed moderate activity.[5] Interestingly, compounds 2b and 2j demonstrated a favorable profile as dual inhibitors of both COX isoforms.[1]
Experimental Protocols
The synthesis of the target compounds was accomplished in a two-step process under microwave irradiation.[1]
-
Step 1: Synthesis of 2-(4-substituted phenyl)-1H-benzimidazoles: An equimolar mixture of o-phenylenediamine and a 4-substituted benzaldehyde was irradiated in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol.
-
Step 2: N-alkylation with 4-(2-chloroethyl)morpholine hydrochloride: The synthesized 2-(4-substituted phenyl)-1H-benzimidazole was then reacted with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium carbonate under microwave irradiation to yield the final product.[6]
The structures of all synthesized compounds were confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[4]
The inhibitory activity of the compounds on COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α).
-
The compounds were dissolved in DMSO and pre-incubated with the respective COX enzyme (ovine COX-1 or human recombinant COX-2) in a reaction buffer containing arachidonic acid.
-
The reaction was initiated by the addition of arachidonic acid and incubated for a specified time at 37°C.
-
The reaction was terminated, and the amount of PGF2α produced was quantified using a specific EIA kit according to the manufacturer's instructions.
-
IC₅₀ values were calculated from the concentration-response curves.
Signaling Pathway
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Anticancer Activity: VEGFR-2 Inhibition
Another promising therapeutic application of benzimidazole-morpholine analogues is in oncology. A series of morpholine-benzimidazole-oxadiazole derivatives were synthesized and evaluated for their anticancer potential, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]
Structure-Activity Relationship for VEGFR-2 Inhibition
The inhibitory potency against VEGFR-2 was highly dependent on the substitution pattern on the terminal phenyl ring.
| Compound | R (Substituent on Phenyl Ring) | VEGFR-2 IC₅₀ (µM) | Cytotoxicity HT-29 IC₅₀ (µM) |
| 5h | 3,4-dichloro | 0.049 | 9.657 |
| 5j | 4-nitro | 0.098 | 17.750 |
| 5c | 4-methoxy | 0.915 | >50 |
| Sorafenib (Standard) | 0.037 | 5.8 |
Table 2: VEGFR-2 inhibitory activity and cytotoxicity of morpholine-benzimidazole-oxadiazole derivatives.[3]
The data clearly indicates that electron-withdrawing groups on the phenyl ring enhance VEGFR-2 inhibition. The 3,4-dichloro substituted analogue (5h ) was the most potent inhibitor, with an IC₅₀ value comparable to the standard drug sorafenib.[3] The 4-nitro derivative (5j ) also showed significant inhibitory activity. In contrast, the electron-donating methoxy group in compound 5c resulted in a considerable decrease in potency.[3] These findings suggest that the electronic properties of the substituent play a critical role in the interaction with the ATP-binding pocket of VEGFR-2.
Experimental Protocols
The multi-step synthesis involved the following key transformations:[3]
-
Synthesis of 4-morpholinobenzaldehyde.
-
Formation of the benzimidazole ring to yield methyl 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carboxylate.
-
Conversion to the corresponding carbohydrazide.
-
Cyclization to form the 1,3,4-oxadiazole-2-thiol intermediate.
-
Finally, reaction with substituted phenacyl bromides to obtain the target compounds.
The VEGFR-2 inhibitory activity was assessed using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction.
-
The compounds were incubated with the VEGFR-2 enzyme in a reaction buffer containing ATP and a suitable substrate.
-
The kinase reaction was allowed to proceed for a specific duration at room temperature.
-
The reaction was stopped, and the amount of ADP produced was quantified using a luminescence-based detection reagent.
-
IC₅₀ values were determined from the dose-response curves.
The cytotoxicity of the compounds was evaluated against the HT-29 human colon cancer cell line and NIH3T3 normal fibroblast cells using the MTT assay.[3]
-
Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours.
-
MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated, and the IC₅₀ values were determined.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substituent patterns in dictating the biological activity and target selectivity of these analogues. For anti-inflammatory and neuroprotective activities via COX inhibition, small, electron-donating groups on the phenyl ring are favored. Conversely, for anticancer activity through VEGFR-2 inhibition, electron-withdrawing substituents are beneficial. These findings provide a rational basis for the design and optimization of future generations of benzimidazole-morpholine derivatives with enhanced potency and selectivity for a range of diseases. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Discovery of Novel Benzimidazole Derivatives for Therapeutic Use: A Technical Guide
Introduction: The benzimidazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to naturally occurring purines.[1][2] This unique feature allows benzimidazole derivatives to interact readily with a wide range of biological macromolecules, making them a cornerstone in the development of new therapeutic agents.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] In oncology, benzimidazole derivatives have emerged as particularly promising candidates, targeting various hallmarks of cancer through diverse mechanisms of action such as the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][4][5] Their versatility and amenability to chemical modification have made them a focal point for the design of targeted and precision medicines.[1] This technical guide provides an in-depth overview for researchers and drug development professionals on the discovery of novel benzimidazole derivatives, focusing on their therapeutic applications, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Core Mechanisms of Action in Oncology
Novel benzimidazole derivatives exert their anticancer effects through several key mechanisms. Understanding these pathways is crucial for the rational design of next-generation therapeutics.
-
Inhibition of Angiogenesis (VEGFR-2 Pathway): Many benzimidazole compounds are potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1][5] By blocking the ATP-binding site of VEGFR-2, these derivatives inhibit its autophosphorylation and downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.[6][7]
-
Microtubule Disruption: A significant class of benzimidazole derivatives functions as microtubule-destabilizing agents, similar to vinca alkaloids.[5][8] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9][10] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4][5]
-
Kinase Inhibition (EGFR & BRAF): Beyond angiogenesis, benzimidazoles have been developed as inhibitors of other critical oncogenic kinases. This includes the epidermal growth factor receptor (EGFR) and the BRAF kinase, particularly the V600E mutant, which are drivers in various cancers.[11] Inhibition of these pathways blocks signals that promote cell proliferation and survival.[1][11]
-
Induction of Apoptosis: Ultimately, most effective anticancer benzimidazoles induce programmed cell death, or apoptosis. This can be a direct consequence of cell cycle arrest or the inhibition of survival signaling pathways.[4][11] Mechanistic studies often show an increase in pro-apoptotic proteins like Bax and caspases, and a decrease in anti-apoptotic proteins like Bcl-2.[11]
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity (IC50 values) of selected novel benzimidazole derivatives against various human cancer cell lines, showcasing the potency and spectrum of activity achieved through chemical modifications.
Table 1: IC50 Values (in µM) of Benzimidazole Derivatives as Kinase Inhibitors
| Compound ID | Target(s) | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) | Reference |
| Compound 32 | EGFR, Topo I | 8.34 | 3.87 | 4.17 | - | 5.57 | [4] |
| Compound 4c | EGFR, BRAFV600E | - | - | - | - | - | [11] |
| Compound 4e | EGFR, BRAFV600E | - | - | - | - | - | [11] |
| Compound 4r | VEGFR-2 | 0.5 | - | - | 0.3 | - | [12] |
| Compound 4s | VEGFR-2 | - | - | - | - | - | [12] |
| Compound 6i | EGFR | 0.028 | - | - | - | - | [13] |
| Compound 10e | EGFR | 0.024 | - | - | - | - | [13] |
| VIc | mTOR/PI3K | - | - | - | 89 | - | [14] |
Note: A dash (-) indicates that data was not provided in the cited source for that specific cell line.
Table 2: IC50 Values (in µM) of Benzimidazole Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | Target | SK-Mel-28 (Melanoma) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| Compound 7n | Tubulin | 2.55 - 17.89 | - | - | - | [8] |
| Compound 7u | Tubulin | 2.55 - 17.89 | - | - | - | [8] |
| Compound 3a | Tubulin | - | - | 0.096 - 0.32 | 0.096 - 0.32 | [4] |
| Compound 3b | Tubulin | - | - | 0.096 - 0.32 | 0.096 - 0.32 | [4] |
| Compound 14d | Tubulin | - | 5.61 | - | - | [15] |
| Compound 14o | Tubulin | - | 6.84 | - | - | [15] |
Note: A dash (-) indicates that data was not provided in the cited source for that specific cell line.
Visualizing Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in benzimidazole derivative discovery.
Logical and Experimental Workflows
A typical workflow for the discovery and preclinical evaluation of novel benzimidazole derivatives follows a multi-step process from chemical synthesis to biological validation.
Signaling Pathways
VEGFR-2 Signaling Pathway
The inhibition of the VEGFR-2 signaling cascade is a primary mechanism for the anti-angiogenic effects of many benzimidazole derivatives.
Tubulin Polymerization Inhibition
Benzimidazole derivatives that act as microtubule inhibitors interfere with the dynamic equilibrium of tubulin polymerization, a process essential for cell division.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to drug discovery. The following sections provide protocols for key assays used in the evaluation of benzimidazole derivatives.
General Synthesis of 2-Substituted Benzimidazoles
A common and effective method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with an aldehyde.[16][17]
-
Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[12][16]
-
Catalyst/Reagent Addition: Add an oxidizing agent or catalyst. A common choice is sodium metabisulfite (Na2S2O5).[12][16]
-
Reaction Conditions: The reaction mixture can be refluxed for several hours or heated using microwave irradiation for a shorter duration (e.g., 10 minutes) to accelerate the reaction.[12]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product. Filter the crude product, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2-substituted benzimidazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[12][16]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[18][19][20]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[19]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[21]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[20]
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[9][22]
-
Reagent Preparation: Reconstitute lyophilized, purified tubulin protein (>99% pure) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[22] Prepare a polymerization buffer containing GTP and a fluorescent reporter dye that binds to polymerized microtubules.[9][22]
-
Compound Preparation: Prepare 10x stocks of the test benzimidazole compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in general tubulin buffer.[22]
-
Assay Setup: In a pre-warmed (37°C) black, opaque 96-well plate, add the 10x compound stocks.
-
Initiation of Polymerization: Initiate the reaction by adding the tubulin reaction mix (at a final concentration of ~2 mg/mL) to each well.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes at the appropriate excitation/emission wavelengths for the reporter dye.[10]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8]
In Vivo Xenograft Tumor Model
This protocol outlines a generalized procedure for evaluating the anticancer efficacy of a lead benzimidazole compound in an animal model.[23]
-
Animal Housing: Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) housed in a sterile, pathogen-free environment.[23]
-
Tumor Implantation: Culture human cancer cells (e.g., HCT-116, PC-3) to ~80% confluency. Harvest, wash, and resuspend the cells in a suitable medium like PBS or Matrigel. Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.[1][23]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[23]
-
Treatment Administration: Administer the benzimidazole derivative to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.[1][23]
-
Monitoring and Measurement: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor the animals for any signs of toxicity.[1]
-
Endpoint and Analysis: Terminate the study when tumors in the control group reach a predetermined maximum size or at a specified time point. Euthanize the mice, and excise and weigh the tumors. The tumors can be further processed for analysis like immunohistochemistry to evaluate target engagement and pharmacodynamic effects.[23]
Conclusion
The benzimidazole scaffold remains a highly valuable and versatile platform in the ongoing search for novel therapeutic agents. Its proven success in targeting key oncogenic pathways, such as VEGFR-2 and tubulin polymerization, underscores its importance in cancer drug discovery. This guide provides a foundational framework for researchers, outlining the critical mechanisms, quantitative evaluation methods, and detailed experimental protocols necessary to advance the development of new benzimidazole-based therapies. By integrating rational design, robust biological screening, and mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. eastjmed.org [eastjmed.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine derivatives. This class of compounds holds significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The morpholine moiety is a versatile scaffold in drug discovery, known to improve physicochemical properties such as solubility and bioavailability.[4][5]
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds present in various clinically used drugs.[1] The fusion of a benzene ring with imidazole results in a bicyclic system that can interact with a wide range of biological targets. The incorporation of a morpholine ring at the 2-position of the benzimidazole core has been shown to enhance biological activity.[6][7] Traditional multi-step syntheses of these derivatives can be time-consuming and generate significant waste. The one-pot synthesis approach presented here offers a streamlined, efficient, and more environmentally friendly alternative.[8][9] This method typically involves the condensation of an o-phenylenediamine derivative, an aldehyde, and a nucleophile, such as morpholine, in the presence of a suitable catalyst.
Synthetic Approach
The one-pot synthesis of this compound derivatives can be achieved through a multi-component reaction involving o-phenylenediamine, an appropriate aldehyde, and morpholine. The reaction proceeds via the initial formation of a Schiff base from o-phenylenediamine and the aldehyde, followed by intramolecular cyclization to form the benzimidazole ring. Subsequently, a nucleophilic substitution reaction with morpholine at the 2-position, often facilitated by an oxidative catalyst, yields the final product. Various catalysts, including metal nanoparticles, Lewis acids, and organocatalysts, have been reported to effectively promote this transformation.[10][11][12]
Experimental Protocols
This section provides a general yet detailed protocol for the one-pot synthesis of this compound derivatives. Researchers may need to optimize the reaction conditions for specific substrates.
Materials:
-
o-Phenylenediamine
-
Substituted aromatic or aliphatic aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde as a precursor for more complex derivatives)
-
Morpholine
-
Catalyst (e.g., Lanthanum Chloride (LaCl₃), Zinc Ferrite (ZnFe₂O₄) nanoparticles, or supported Gold (Au) nanoparticles)[10][12][13]
-
Solvent (e.g., Acetonitrile, Ethanol, or solvent-free conditions)[8][10][13]
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
General Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.1 mmol), and the catalyst (e.g., 10 mol% LaCl₃).[10]
-
Add the solvent (e.g., 5 mL of acetonitrile) to the flask.[10]
-
Add morpholine (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux, depending on the chosen catalyst and substrates. The reaction can be monitored by TLC.[10][13]
-
Upon completion of the reaction (typically within 2-8 hours), remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Dissolve the residue in ethyl acetate and wash with water and then with brine solution.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.[10]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[10]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).[13]
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the one-pot synthesis of benzimidazole derivatives, which can be adapted for the synthesis of the target morpholine-containing compounds.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LaCl₃ (10 mol%) | 3,4,5-trimethoxybenzaldehyde | Acetonitrile | Room Temp | 2 | 95 | [10] |
| None | Acetic Acid | Solvent-free | 140 | 1-2 | 92 | [8] |
| MgO@DFNS | Benzaldehyde | Ethanol | Room Temp | - | >95 | [11] |
| ZnFe₂O₄ (10 mol%) | Benzaldehyde | Ethanol | 70 (Ultrasonic) | 0.5 | 95 | [13] |
| Oxalic Acid (10 mol%) | Benzaldehyde | Ethanol | Grinding | 1-1.5 | 92 | [9] |
| Au/TiO₂ | Benzaldehyde | CHCl₃:MeOH (3:1) | Room Temp | - | High | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.
Caption: General experimental workflow for the one-pot synthesis.
Potential Signaling Pathway Inhibition
Derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in cancer. For instance, some benzimidazole derivatives act as c-Myc inhibitors, disrupting its interaction with Max and leading to apoptosis in cancer cells.[14] The diagram below conceptualizes this inhibitory action.
Caption: Inhibition of the c-Myc/Max pathway by a benzimidazole derivative.
Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. These compounds have been explored for a multitude of therapeutic applications:
-
Anticancer Agents: Many derivatives have demonstrated potent activity against various cancer cell lines.[2][15] Their mechanisms of action can include the inhibition of crucial enzymes like kinases or interference with protein-protein interactions, such as the c-Myc/Max dimerization.[14]
-
Antimicrobial Agents: The benzimidazole core is a well-known pharmacophore in antimicrobial drugs. The addition of a morpholine moiety can enhance the antibacterial and antifungal properties of these compounds.[6]
-
Anti-inflammatory Agents: Certain benzimidazole-morpholine hybrids have shown significant anti-inflammatory and analgesic activities.[7]
-
Enzyme Inhibitors: These derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant for the treatment of diabetes.[16][17]
The synthetic accessibility of these compounds through one-pot procedures, coupled with their broad spectrum of biological activities, makes them highly attractive for further investigation in drug discovery and development programs.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors [mdpi.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. cjm.ichem.md [cjm.ichem.md]
- 14. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole-Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of benzimidazole-morpholine compounds using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, higher yields, and cleaner reaction profiles.[1][2][3]
The synthesized compounds, bearing the privileged benzimidazole and morpholine scaffolds, are of significant interest in medicinal chemistry due to their potential as anticancer agents. This document outlines their mechanism of action, focusing on the induction of apoptosis and the inhibition of the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]
Synthesis of Benzimidazole-Morpholine Derivatives
General Synthesis Scheme
The microwave-assisted synthesis of 2-(4-morpholinophenyl)-1H-benzo[d]imidazole is a two-step process. The first step involves the synthesis of the key intermediate, 4-morpholinobenzaldehyde, via a nucleophilic aromatic substitution. The second step is the cyclocondensation of this aldehyde with o-phenylenediamine to form the final benzimidazole-morpholine product.
Experimental Protocol: Microwave-Assisted Synthesis
Step 1: Synthesis of 4-Morpholinobenzaldehyde
-
In a microwave-safe reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethylformamide (DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-morpholinobenzaldehyde.
Step 2: Synthesis of 2-(4-Morpholinophenyl)-1H-benzo[d]imidazole
-
In a separate microwave-safe vessel, mix 4-morpholinobenzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of 4M HCl.[6]
-
Seal the vessel and irradiate in the microwave reactor at 100-140°C for 5-10 minutes.[2][7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
The product may precipitate out of the solution. If not, add cold water to induce precipitation.
-
Filter the crude product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-(4-morpholinophenyl)-1H-benzo[d]imidazole.[6]
Summary of Reaction Parameters
| Parameter | Value | Reference |
| Solvent | DMF (Step 1), Ethanol (Step 2) | |
| Catalyst | K₂CO₃ (Step 1), p-TsOH or HCl (Step 2) | [6] |
| Microwave Power | 100-400 W | [8] |
| Temperature | 100-140 °C | [2][7] |
| Reaction Time | 5-15 minutes | [2][6] |
| Yield | 80-95% | [2][6] |
Biological Evaluation: Anticancer Activity
Benzimidazole-morpholine derivatives have demonstrated significant potential as anticancer agents by inducing programmed cell death (apoptosis) and inhibiting key cell survival pathways.
Cytotoxicity Studies (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole-morpholine compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table of IC50 Values for Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivative 5h | HT-29 (Colon Cancer) | 3.103 ± 0.979 | [9] |
| Benzimidazole Derivative 5j | HT-29 (Colon Cancer) | 9.657 ± 0.149 | [9] |
| Benzimidazole Derivative 5c | HT-29 (Colon Cancer) | 17.750 ± 1.768 | [9] |
| Benzimidazole Derivative 5 | MCF-7 (Breast Cancer) | 17.8 ± 0.24 | [10] |
| Benzimidazole Derivative 5 | DU-145 (Prostate Cancer) | 10.2 ± 1.4 | [10] |
| Benzimidazole Derivative 11i | A-549 (Lung Cancer) | 1.48 | [11] |
| Benzimidazole Derivative 11p | A-549 (Lung Cancer) | 1.92 | [11] |
Apoptosis and Cell Cycle Analysis
The induction of apoptosis is a key mechanism of action for many anticancer drugs. This can be assessed by Annexin V-FITC/PI staining followed by flow cytometry. Cell cycle analysis can also reveal the phase at which the compounds exert their effects.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the benzimidazole-morpholine compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis Data
Some benzimidazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[11][12] For example, certain derivatives caused a significant increase in the percentage of cells in the G2/M phase in a dose-dependent manner.[10][13]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[14]
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cancer cells with the benzimidazole-morpholine compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Benzimidazole derivatives have been shown to decrease the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR, indicating inhibition of the pathway.[4][5]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points by benzimidazole-morpholine compounds.
Caption: Intrinsic apoptosis pathway induced by benzimidazole-morpholine compounds.
Caption: Experimental workflow for synthesis and evaluation of benzimidazole-morpholine compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 4. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. asianpubs.org [asianpubs.org]
- 7. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nveo.org [nveo.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-substituted benzimidazoles, a critical scaffold in medicinal chemistry and drug development. Benzimidazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1] The protocols outlined below focus on efficient, one-pot condensation reactions of o-phenylenediamine with various aldehydes. These methods are selected for their simplicity, high yields, and adaptability to a diverse range of substrates. This application note includes a representative experimental protocol using ammonium chloride as a catalyst, comparative data for various synthetic methods, and a workflow diagram to guide researchers in the synthesis of these valuable compounds.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. The benzimidazole moiety is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds, including Vitamin B12.[1] The development of efficient and environmentally benign synthetic routes to 2-substituted benzimidazoles is an area of significant interest. Traditional methods often involve harsh reaction conditions, such as the condensation of o-phenylenediamine with carboxylic acids at high temperatures. More contemporary methods focus on the direct condensation of o-phenylenediamine with aldehydes, which can be facilitated by a variety of catalysts under milder conditions.[2] These modern approaches offer advantages such as shorter reaction times, higher yields, and simpler purification procedures.[3][4] This document details a practical and accessible protocol for the synthesis of these important compounds, providing researchers with the tools to generate diverse libraries of 2-substituted benzimidazoles for screening and drug discovery programs.
Comparative Data of Synthetic Protocols
The following tables summarize the reaction conditions and yields for the synthesis of 2-substituted benzimidazoles using various catalytic systems, allowing for an easy comparison of different methodologies.
Table 1: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Anisaldehyde | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 2.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1H-benzo[d]imidazole | 3 | 90 |
| 4 | Benzaldehyde | 2-phenyl-1H-benzo[d]imidazole | 2 | 88 |
| 5 | 4-Methylbenzaldehyde | 2-(p-tolyl)-1H-benzo[d]imidazole | 2.5 | 85 |
Reaction conditions: o-phenylenediamine (0.92 mmol), aldehyde (0.92 mmol), NH4Cl (30 mol%), ethanol (4 mL), 80°C. Data extracted from.
Table 2: Ultrasound-Assisted, NaOH/I₂ Mediated Synthesis of 2-Substituted Benzimidazoles
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-phenyl-1H-benzo[d]imidazole | 4 | 99 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 4 | 98 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1H-benzo[d]imidazole | 5 | 96 |
| 4 | 4-Methylbenzaldehyde | 2-(p-tolyl)-1H-benzo[d]imidazole | 5 | 99 |
| 5 | 2-Naphthaldehyde | 2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 6 | 95 |
Reaction conditions: o-phenylenediamine (1 mmol), aldehyde (1 mmol), NaOH (2 mmol), I₂ (0.1 mmol), ethanol, room temperature, ultrasound irradiation. Data extracted from[4].
Table 3: Green Synthesis in Deep Eutectic Solvent (ChCl:o-PDA 1:1)
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-phenyl-1H-benzo[d]imidazole | 10 | 97 |
| 2 | 4-Hydroxybenzaldehyde | 4-(1H-benzo[d]imidazol-2-yl)phenol | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 10 | 96 |
| 4 | 4-(Dimethylamino)benzaldehyde | 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline | 8 | 94 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1H-benzo[d]imidazole | 10 | 89 |
Reaction conditions: Aldehyde (1 mmol) in ChCl:o-PDA (1:1) DES (1 mL) at 80°C. Data extracted from[1].
Experimental Protocol: Ammonium Chloride Catalyzed Synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole
This protocol describes a straightforward and efficient one-pot synthesis of a 2-substituted benzimidazole derivative using ammonium chloride as a catalyst.
Materials:
-
o-phenylenediamine (0.100 g, 0.92 mmol)
-
Anisaldehyde (0.125 g, 0.92 mmol)
-
Ammonium chloride (NH₄Cl) (0.015 g, 0.28 mmol, 30 mol%)
-
Ethanol (4 mL)
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp
-
Buchner funnel and filter paper
-
Beaker
Procedure:
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (0.100 g, 0.92 mmol), anisaldehyde (0.125 g, 0.92 mmol), and ammonium chloride (0.015 g, 30 mol%).
-
Solvent Addition: Add 4 mL of ethanol to the flask.
-
Reaction: Place a magnetic stir bar in the flask and stir the mixture at 80°C.
-
Monitoring: Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate (2:1, v/v) as the eluent. The reaction is typically complete within 2 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A pale yellow solid should precipitate.
-
Isolation: Collect the precipitated product by filtration using a Buchner funnel.
-
Purification: Wash the solid product with water twice and then dry it. The product can be further purified by recrystallization from ethanol to yield pure 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
General Workflow for the Synthesis of 2-Substituted Benzimidazoles
The following diagram illustrates the general one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
References
- 1. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. One-pot synthesis of 2-substituted benzimidazoles catalyzed by anhydrous FePO4 | Semantic Scholar [semanticscholar.org]
- 4. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
Application Notes and Protocols for 4-(1H-benzo[d]imidazol-2-yl)morpholine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole-morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This document provides detailed application notes and protocols for the in vitro evaluation of 4-(1H-benzo[d]imidazol-2-yl)morpholine , a representative member of this class. While specific data for this exact compound is emerging, the protocols and expected outcomes are based on extensive research on structurally related benzimidazole-morpholine derivatives. These notes are intended to guide researchers in exploring the potential of this compound in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Biological Context and Potential Applications
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact with various biopolymers within living systems. The incorporation of a morpholine ring is a common strategy in drug discovery to improve physicochemical properties, such as aqueous solubility and metabolic stability, and to enhance biological activity through interactions with target proteins.
Derivatives of this compound have been investigated for a multitude of biological activities, including:
-
Anticancer Activity: Many benzimidazole-morpholine compounds exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key cellular targets like c-Myc, tubulin polymerization, or specific kinases, leading to apoptosis.[1]
-
Enzyme Inhibition: This class of compounds has shown inhibitory activity against various enzymes, including α-glucosidase, cyclooxygenases (COX-1 and COX-2), and cholinesterases, suggesting potential applications in diabetes, inflammation, and neurodegenerative diseases.[2][3]
-
Antimicrobial and Anthelmintic Activity: The benzimidazole core is a well-known pharmacophore in antimicrobial and anthelmintic agents.[4][5]
Quantitative Data Summary for Structurally Related Compounds
The following table summarizes the in vitro activity of various benzimidazole-morpholine derivatives that are structurally related to this compound. This data provides a reference for the potential potency and spectrum of activity for the title compound.
| Compound/Derivative Name | Assay Type | Cell Line / Enzyme | IC50 Value | Reference |
| 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (Compound A5) | Cytotoxicity (CCK-8) | A549 (Lung Cancer) | 4.08 µM | [1] |
| 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (Compound A5) | Cytotoxicity (CCK-8) | NCI-H1299 (Lung Cancer) | 7.86 µM | [1] |
| 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 5d) | Enzyme Inhibition | α-glucosidase | 15 ± 0.030 µM | [2] |
| 1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 5f) | Enzyme Inhibition | α-glucosidase | 19 ± 0.060 µM | [2] |
| 2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (Compound 2c) | Enzyme Inhibition | COX-1 | - | [3] |
| 2-(4-Ethoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (Compound 2j) | Enzyme Inhibition | COX-1 / COX-2 | Potent Inhibition | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (CCK-8 Assay)
This protocol is adapted from studies on c-Myc inhibitors with a benzimidazole-morpholine core.[1] It is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
Materials:
-
Human cancer cell lines (e.g., A549, NCI-H1299)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro α-Glucosidase Inhibition Assay
This protocol is based on the evaluation of N-methylmorpholine-substituted benzimidazolium salts.[2]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (dissolved in DMSO)
-
Acarbose (standard inhibitor)
-
Phosphate buffer (pH 6.8)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of α-glucosidase solution (in phosphate buffer), and 50 µL of phosphate buffer.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of pNPG solution (in phosphate buffer) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates a simplified apoptotic pathway that can be induced by c-Myc inhibitors, a known mechanism for some benzimidazole derivatives.[1]
Caption: Proposed apoptotic pathway initiated by c-Myc/Max disruption.
Experimental Workflow
The diagram below outlines a general workflow for the in vitro screening of this compound.
Caption: General workflow for in vitro screening of test compounds.
Conclusion and Future Directions
The compound this compound belongs to a chemical class with demonstrated, diverse biological activities. The provided protocols for in vitro cytotoxicity and enzyme inhibition assays serve as a starting point for its pharmacological characterization. Future studies should aim to confirm these activities with the specific compound and elucidate its precise mechanism of action. Further investigations could include broader screening against a panel of cancer cell lines, various microbial strains, and a wider range of enzymes. Mechanistic studies, such as Western blotting for apoptosis-related proteins or cell cycle analysis by flow cytometry, will be crucial in defining its cellular effects. The versatile nature of the benzimidazole-morpholine scaffold suggests that this compound is a promising candidate for further drug discovery and development efforts.
References
- 1. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis [mdpi.com]
- 5. researchgate.net [researchgate.net]
Applications of 4-(1H-benzo[d]imidazol-2-yl)morpholine Derivatives in Cancer Research: Application Notes and Protocols
Disclaimer: Direct research on the anticancer applications of 4-(1H-benzo[d]imidazol-2-yl)morpholine is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related benzimidazole-morpholine derivatives, which have demonstrated significant potential in cancer research. These notes are intended to guide researchers on the potential applications and methodologies for evaluating the broader class of these compounds.
Application Note 1: Inhibition of VEGFR-2 Kinase Activity by Benzimidazole-Morpholine Derivatives
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain novel morpholine-benzimidazole-oxadiazole derivatives have been identified as potent inhibitors of VEGFR-2. For instance, compound 5h (a derivative) has shown inhibitory activity comparable to the standard drug sorafenib. Quantitative Data: VEGFR-2 Inhibition
| Compound | IC50 (µM) against VEGFR-2 | Reference Drug (Sorafenib) IC50 (µM) |
| Derivative 5h | 0.049 ± 0.002 | 0.037 ± 0.001 |
| Derivative 5j | 0.098 ± 0.011 | 0.037 ± 0.001 |
| Derivative 5c | 0.915 ± 0.027 | 0.037 ± 0.001 |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 values of test compounds against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare a master mix containing the kinase buffer, ATP, and the substrate at desired concentrations.
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant VEGFR-2 enzyme in the kinase buffer to the desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of the 96-well plate.
-
Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Application Note 2: Cytotoxicity of Benzimidazole-Morpholine Derivatives in Lung Cancer Cells
Derivatives of this compound have demonstrated cytotoxic effects against human lung cancer cell lines. Specifically, certain compounds have been shown to inhibit the growth of A549 and NCI-H1299 cells, suggesting their potential as therapeutic agents for lung cancer. The mechanism of action for some of these derivatives involves the disruption of the c-Myc/Max protein-protein interaction, leading to the downregulation of c-Myc and induction of apoptosis. Quantitative Data: Cytotoxicity in Lung Cancer Cell Lines
| Compound | IC50 (µM) against A549 Cells | IC50 (µM) against NCI-H1299 Cells |
| Derivative A1 | 6.32 | 11.39 |
| Derivative A5 | 4.08 | 7.86 |
Experimental Protocol: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxicity of test compounds on cancer cell lines.
Materials:
-
A549 or NCI-H1299 lung cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Application Note 3: Induction of Apoptosis by Benzimidazole-Morpholine Derivatives
A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. The cytotoxic effects of benzimidazole-morpholine derivatives are often associated with the activation of apoptotic pathways. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.
Experimental Protocol: Apoptosis Assay by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Application Notes and Protocols for the Quantification of 4-(1H-benzo[d]imidazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recommended Analytical Approaches
Given the chemical structure of 4-(1H-benzo[d]imidazol-2-yl)morpholine, which contains a UV-absorbing benzimidazole core and a polar morpholine group, both HPLC-UV and LC-MS/MS are highly suitable for its quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely accessible technique for quantifying pharmaceutical compounds.[6] It is particularly useful for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred choice for bioanalytical applications where the analyte is present at low concentrations in complex matrices like plasma or urine.[7]
Quantitative Data Summary
The following table summarizes the typical performance characteristics that can be expected from well-developed and validated HPLC-UV and LC-MS/MS methods for the quantification of benzimidazole-containing compounds, which can serve as a benchmark for the development of a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the quantification of this compound in pharmaceutical formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[4]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) is recommended.
-
Initial conditions: 90% A, 10% B
-
Gradient: Linearly increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of the compound. A wavelength of approximately 240 nm is a reasonable starting point for benzimidazole derivatives.[6]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation (e.g., for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the active ingredient, sonicate for 15 minutes, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis times.
3. LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Initial conditions: 95% A, 5% B
-
Gradient: Linearly increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Spectrometer Settings:
-
Optimize the precursor ion (Q1) and product ions (Q3) for the analyte and internal standard by direct infusion.
-
Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte for confirmation and quantification.
-
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
5. Method Validation:
-
The bioanalytical method should be validated according to FDA or EMA guidelines, including assessments of selectivity, linearity, accuracy, precision (intra- and inter-day), matrix effect, recovery, and stability.
Visualizations
Caption: General workflow for sample preparation and analysis.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticancer Agents from Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its structural similarity to endogenous purine nucleotides allows it to interact with various biological targets, making it a focal point in the development of novel therapeutics.[4][5] In oncology, benzimidazole derivatives have emerged as a promising class of anticancer agents due to their ability to modulate multiple pathways critical to cancer cell proliferation and survival.[4][6][7] These compounds have been shown to exert their effects through mechanisms such as the inhibition of tubulin polymerization, modulation of protein kinase activity, induction of apoptosis, and cell cycle arrest.[6][7][8] Some benzimidazole-based drugs, like the anthelmintic mebendazole, have even been repurposed for cancer therapy, highlighting the potential of this chemical class.[6]
These application notes provide a comprehensive overview of the methodologies used to identify and characterize novel benzimidazole-based anticancer agents. Included are summaries of quantitative data for representative compounds, detailed protocols for key in vitro experiments, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The anticancer potential of novel compounds is initially assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for several recently developed benzimidazole derivatives, showcasing their activity across a range of cancer types.
Table 1: Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | [9] |
| A549 (Lung) | 5.31 | [9] | |
| MCF-7 (Breast) | 8.64 | [9] | |
| HCT116 (Colon) | 17.89 | [9] | |
| Compound 7u | SK-Mel-28 (Melanoma) | 3.11 | [9] |
| A549 (Lung) | 6.42 | [9] | |
| MCF-7 (Breast) | 9.15 | [9] | |
| HCT116 (Colon) | 15.23 | [9] | |
| Mebendazole | Melanoma, Lung Cancer | Varies (µM range) | [6] |
| Nocodazole | Various | Varies (µM range) | [6] |
Table 2: Kinase Inhibitors and Apoptosis Inducers
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | EGFR Inhibitor | MDA-MB-231 (Breast) | 0.41 | [10] |
| SKOV3 (Ovarian) | 0.52 | [10] | ||
| A549 (Lung) | 0.45 | [10] | ||
| Compound 13 | EGFR Inhibitor | MDA-MB-231 (Breast) | 0.49 | [10] |
| SKOV3 (Ovarian) | 0.61 | [10] | ||
| A549 (Lung) | 0.53 | [10] | ||
| Compound 8I | Topoisomerase I Inhibitor | K562 (Leukemia) | 2.68 | [4] |
| HepG-2 (Hepatocellular) | 8.11 | [4] | ||
| Compound C1 | Bcl-2 Inhibitor | T98G (Glioblastoma) | < 50 µg/mL | [11] |
| PC3 (Prostate) | < 50 µg/mL | [11] | ||
| MCF-7 (Breast) | < 50 µg/mL | [11] | ||
| Compound D1 | Bcl-2 Inhibitor | T98G (Glioblastoma) | < 50 µg/mL | [11] |
| PC3 (Prostate) | < 50 µg/mL | [11] | ||
| MCF-7 (Breast) | < 50 µg/mL | [11] | ||
| Compound BZ1 | Pyrazoline-Benzimidazole | Lung Cancer Cell Line | Not Specified | [12][13][14] |
| Hybrid | Fibrosarcoma Cell Line | Not Specified | [12][13][14] |
Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of novel anticancer compounds. The following sections provide step-by-step methodologies for key assays.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.[15] Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[15][16]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Benzimidazole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[4]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane.[18] Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells.[9] Propidium Iodide (PI) is a DNA intercalator that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[9][18]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the benzimidazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[19]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[19][20] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Benzimidazole derivatives that interfere with microtubule dynamics often cause an arrest in the G2/M phase.[7]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[8]
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.[8][21] Incubate on ice for at least 30 minutes.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[8]
-
Resuspend the cell pellet in the PI/RNase A staining solution.[8]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. The data is used to generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9).[5][7] This analysis helps to elucidate the molecular mechanism of apoptosis induction.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to normalize protein levels.
In Vitro Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1] Inhibition of polymerization is a key mechanism for many benzimidazole derivatives.[21]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
96-well plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Compound Preparation: Prepare serial dilutions of the benzimidazole test compounds and controls.
-
Reaction Setup: On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2-3 mg/mL) in General Tubulin Buffer supplemented with GTP and glycerol.[1][23]
-
Initiate Polymerization: In a pre-warmed 96-well plate at 37°C, add the test compounds/controls followed by the cold tubulin reaction mix.[1][23]
-
Monitor Polymerization: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[23]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of the absorbance increase. Calculate the IC50 value by plotting the maximal polymerization rate against the logarithm of the compound concentration.[6]
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the development of benzimidazole-based anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 4-(1H-benzo[d]imidazol-2-yl)morpholine as a Chemical Probe for Investigating Kinase X Signaling
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(1H-benzo[d]imidazol-2-yl)morpholine as a chemical probe. While the benzimidazole scaffold is prevalent in compounds targeting a range of biological macromolecules, this guide will focus on a hypothetical, yet plausible, application: the investigation of "Kinase X," a putative serine/threonine kinase implicated in cell proliferation pathways. These notes detail the critical steps for validating this compound as a selective modulator of Kinase X and provide detailed protocols for its application in cellular studies to interrogate protein function and validate its potential as a therapeutic target.[1][2][3]
Introduction: The Role of Chemical Probes in Target Validation
A chemical probe is a highly selective small molecule used to perturb a specific protein's function, enabling the study of its role in biological processes and its validation as a potential drug target.[1][4] Unlike drugs, which are optimized for clinical outcomes, chemical probes are optimized for potency, selectivity, and demonstrated target engagement to ensure that any observed biological phenotype is a direct result of modulating the intended target.[1] The misuse of poorly characterized small molecules can lead to misleading and irreproducible results.[1]
The compound this compound belongs to a class of heterocyclic compounds, the benzimidazoles and morpholines, known for their wide range of pharmacological activities.[5][6] This document outlines the necessary framework to rigorously validate and utilize this compound as a chemical probe for a hypothetical target, Kinase X. The principles and protocols described herein are designed to be adaptable to other potential targets of this molecule.
Foundational Principles: Characterization of a High-Quality Chemical Probe
Before deploying this compound in complex biological experiments, its quality as a chemical probe must be established. The following criteria, adapted from best practices in the field, must be met.[7]
| Parameter | Recommended Criteria | Rationale |
| Biochemical Potency | IC₅₀ or Kd < 100 nM | Ensures that the probe can be used at low concentrations, minimizing off-target effects. |
| Selectivity | >30-fold selectivity against other kinases in the same family | Critical for attributing a cellular phenotype to the inhibition of the intended target. |
| Cellular Activity | EC₅₀ < 1 µM for target modulation in a cellular assay | Demonstrates cell permeability and the ability to engage the target in a physiological context. |
| Demonstrated Target Engagement | Direct evidence of binding to Kinase X in cells at concentrations consistent with the observed phenotype | Confirms that the compound reaches and interacts with its intended target in the complex cellular environment.[8][9][10] |
| Negative Control | Availability of a structurally similar but biologically inactive analogue | Helps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold. |
Proposed Mechanism of Action: Inhibition of the Kinase X Pathway
For the purpose of this guide, we hypothesize that Kinase X is an upstream regulator of the transcription factor Prolif-Activating Factor (PAF). Upon activation, Kinase X phosphorylates PAF, leading to its nuclear translocation and the transcription of genes involved in cell cycle progression. This compound is proposed to act as an ATP-competitive inhibitor of Kinase X, thereby preventing PAF phosphorylation and halting the proliferative signaling cascade.
References
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijrpc.com [ijrpc.com]
- 4. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 9. Critical Needs in Cellular Target Engagement [discoverx.com]
- 10. promegaconnections.com [promegaconnections.com]
Application Notes and Protocol for N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of benzimidazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse derivatives with a wide range of biological activities. The benzimidazole moiety is a key pharmacophore in numerous approved drugs. This document provides a detailed protocol for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine, a versatile intermediate in the synthesis of novel therapeutic agents. The described method is based on established literature procedures and offers a reliable route to N-substituted benzimidazole derivatives.
Principle of the Reaction
The N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine involves the deprotonation of the benzimidazole nitrogen by a suitable base, followed by nucleophilic attack of the resulting anion on an alkyl halide. This S_N2 reaction leads to the formation of a new carbon-nitrogen bond at one of the nitrogen atoms of the benzimidazole ring. In the case of the starting material, the two nitrogen atoms of the benzimidazole ring are chemically equivalent, simplifying the regioselectivity of the reaction.
Experimental Protocol
This protocol details a general procedure for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine with an alkyl halide. The following is a specific example using benzyl chloride as the alkylating agent.
Materials:
-
4-((1H-benzimidazol-2-yl)methyl)morpholine
-
Alkyl halide (e.g., benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform and methanol)
-
Ethanol for recrystallization
Procedure:
-
To a dry round-bottom flask, add 4-((1H-benzimidazol-2-yl)methyl)morpholine (1.0 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 15-20 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
To the stirred suspension, add the alkyl halide (e.g., benzyl chloride, 1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 16 hours.[1]
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 mixture of chloroform and methanol as the eluent).[1] The reaction is complete when the starting material is no longer visible.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile by rotary evaporation.[1]
-
The resulting residue can be purified by silica gel column chromatography to isolate the pure N-alkylated product.[1]
-
The purified product can be further recrystallized from a suitable solvent, such as ethanol, to obtain a crystalline solid.[1]
Data Presentation
The following table summarizes the reaction conditions for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine with benzyl chloride as reported in the literature.[1]
| Parameter | Value |
| Starting Material | 4-((1H-benzimidazol-2-yl)methyl)morpholine |
| Alkylating Agent | Benzyl chloride |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
| Molar Ratio (Starting Material:Base:Alkylating Agent) | 1 : 2 : 1 |
| Reaction Temperature | Reflux |
| Reaction Time | 16 hours |
| Purification Method | Column Chromatography, Recrystallization |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine.
Discussion
The provided protocol offers a straightforward and efficient method for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine. The use of potassium carbonate as a base is advantageous due to its low cost, ease of handling, and simple removal after the reaction. Acetonitrile is a suitable solvent for this reaction as it is polar aprotic and has a convenient boiling point for reflux.
Alternative Conditions:
For researchers looking to explore different reaction conditions, several alternatives can be considered:
-
Bases: Other inorganic bases such as sodium carbonate or cesium carbonate can be used. Stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are also commonly employed for the N-alkylation of benzimidazoles.[2][3]
-
Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) can also be used and may lead to faster reaction times.[4]
-
Alkylating Agents: A wide variety of alkyl halides (iodides, bromides, and chlorides) can be used to introduce different alkyl or substituted alkyl groups onto the benzimidazole ring.[5][6]
Regioselectivity:
For the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine, the two nitrogen atoms in the benzimidazole ring are equivalent, meaning that only one mono-alkylated product is possible. However, for unsymmetrically substituted benzimidazoles, the formation of two regioisomers (N1 and N3 alkylation) is possible, and the reaction conditions can influence the regioselectivity.[7][8][9]
Conclusion
This application note provides a detailed and reliable protocol for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine, a key step in the synthesis of novel benzimidazole-containing compounds for drug discovery and development. The protocol is adaptable to a range of alkylating agents, allowing for the creation of diverse chemical libraries for biological screening.
References
- 1. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. eresearchco.com [eresearchco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(1H-benzo[d]imidazol-2-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(1H-benzo[d]imidazol-2-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and related benzimidazole derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities present in the crude product.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzimidazole derivatives, polar solvents are often effective. It is recommended to perform small-scale solubility tests with various solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/petroleum ether to identify the optimal solvent or solvent system.
Q3: What are the potential impurities I might encounter during the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Depending on the synthetic route, these might include starting amines or other reagents used in the reaction.
Q4: My compound precipitates as an oil during recrystallization. What should I do?
A4: Oiling out can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. To resolve this, try adding a small amount of additional solvent to the hot solution and allow it to cool more slowly. Seeding the solution with a pure crystal of the compound or scratching the inside of the flask with a glass rod can also induce crystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow for slower cooling.- Ensure a gradual cooling process. Insulate the flask to slow down the rate of cooling. |
| Colored impurities are present in the final crystals. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Poor recovery of the purified compound. | - Too much solvent was used for recrystallization.- The crystals were washed with a solvent that was not cold enough. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Ensure the column is packed uniformly without any cracks or air bubbles. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol or ammonia in the solvent system can be effective. |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the stationary phase (silica gel).- The column is overloaded. | - Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent to reduce strong interactions.- Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, allow it to cool to room temperature. If crystals form, the solvent is suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Column Chromatography Protocol
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between the desired compound and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical data that might be obtained during the purification of a benzimidazole derivative, based on literature for analogous compounds. This data is for illustrative purposes.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | ~85 | >98 | 60-80 |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | ~85 | >99 | 50-70 |
Visualizations
Technical Support Center: Overcoming Solubility Challenges with 4-(1H-benzo[d]imidazol-2-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 4-(1H-benzo[d]imidazol-2-yl)morpholine in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Like many benzimidazole derivatives, this compound is an aromatic, heterocyclic compound and is expected to have low intrinsic solubility in aqueous solutions.[1][2] Its hydrophobic nature can lead to precipitation when diluted from an organic stock solution into an aqueous assay buffer.[1] The solubility of benzimidazole-containing compounds is often pH-dependent due to the presence of basic nitrogen atoms.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[2] It is advisable to start by preparing a stock solution in 100% DMSO, for example, at a concentration of 10-30 mM.[2] Ensure the compound is fully dissolved, using gentle warming (e.g., 37°C) and vortexing if necessary.[2]
Q3: My compound dissolves in 100% DMSO but precipitates when I add it to my aqueous assay buffer. What is happening and what can I do?
A3: This phenomenon is known as "solvent shock," where the compound rapidly precipitates when the concentrated DMSO stock is introduced into an aqueous environment where it is less soluble.[1] To mitigate this, a stepwise dilution approach is recommended. Additionally, optimizing the final assay buffer composition is crucial. Strategies include the use of co-solvents, pH adjustment, and the addition of surfactants.[1] It is generally recommended to keep the final concentration of DMSO in the assay below 0.5% to avoid off-target effects.[1]
Troubleshooting Guide: Compound Precipitation in Aqueous Assay Buffer
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Checks
-
Stock Solution Integrity: Before troubleshooting your assay conditions, ensure your DMSO stock solution is fully dissolved. Visually inspect for any precipitate. If present, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly.[2]
Solubility Enhancement Strategies
If the compound precipitates in the final assay buffer, consider the following strategies, starting with the simplest to implement.
1. Optimization of Co-solvents
Introducing a water-miscible organic co-solvent into your final assay buffer can significantly increase the solubility of your compound.
-
Recommended Co-solvents:
-
Ethanol
-
Methanol
-
Polyethylene glycol (PEG) 300 or 400
-
Glycerol[3]
-
-
Methodology: Prepare your assay buffer with a final concentration of 1-5% of the chosen co-solvent. Always include a vehicle control with the same co-solvent concentration to evaluate its impact on the assay.[2]
Table 1: Co-solvent Starting Concentrations
| Co-solvent | Recommended Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | < 0.5% | 1% | Can have cellular effects at higher concentrations.[1] |
| Ethanol | 1% | 5% | Widely used, but can affect enzyme activity. |
| Methanol | 1% | 5% | Similar to ethanol, potential for protein denaturation. |
| PEG 300/400 | 1% | 10% | Generally well-tolerated in cellular assays. |
| Glycerol | 1% | 10% | Can increase viscosity; good for protein stability.[3] |
2. pH Adjustment
The solubility of benzimidazole derivatives is often pH-dependent.[1] As weak bases, their solubility may increase at a more acidic pH where the imidazole nitrogens can be protonated.[2]
-
Hypothesis: this compound will likely be more soluble at a lower (more acidic) pH.[2]
-
Methodology: Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4) that are compatible with your assay system. Determine the kinetic solubility of your compound in each buffer (see protocol below).
Table 2: Illustrative pH-Solubility Profile
| Buffer pH | Expected Solubility | Considerations |
| 5.5 | Higher | May not be suitable for all biological assays. |
| 6.5 | Moderate | A potential compromise for improved solubility and biological relevance. |
| 7.4 | Lower | Physiological pH, but may present solubility challenges. |
| Note: These are illustrative values. The optimal pH must be determined experimentally and be compatible with your biological assay system.[2] |
3. Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]
-
Recommended Surfactants:
-
Tween® 20
-
Tween® 80
-
Pluronic® F-68
-
-
Methodology: Incorporate a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant into your assay buffer. As with co-solvents, a vehicle control is essential.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol allows for a rapid assessment of the solubility of your compound under different buffer conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of your DMSO stock.
-
Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer (e.g., PBS, with or without co-solvents, at various pH levels) to each well.[2]
-
Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate.[2] This will result in a final DMSO concentration of 2%.
-
Equilibration: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). The concentration at which a significant increase in absorbance/turbidity is observed is the kinetic solubility limit.
Visualizations
Caption: Experimental workflow for determining kinetic solubility.
Caption: Troubleshooting flowchart for solubility issues.
References
Technical Support Center: Synthesis of Benzimidazole Derivatives
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your synthetic workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems that may arise during the synthesis of benzimidazole derivatives, offering potential causes and solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in benzimidazole synthesis can be attributed to several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1] Microwave-assisted synthesis has also been demonstrated to dramatically decrease reaction times and boost yields.[1][2]
-
Catalyst Selection and Loading: The type and amount of catalyst are crucial. Many syntheses experience a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1] It is essential to optimize the catalyst amount, as excessive catalyst can sometimes lead to a decrease in selectivity and yield.[1]
-
Quality of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1][3]
-
Reaction Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent undesired side reactions.[1]
Q2: I am observing the formation of significant side products. How can I improve the selectivity for my desired benzimidazole?
A2: The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:
-
Control Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimized. In some cases, a slight excess of one reactant may be beneficial.[1]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. Some side reactions may be favored at higher temperatures, while lower temperatures might not provide sufficient energy for the desired cyclization.[1][3]
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity. For instance, when reacting with aldehydes, the formation of 1,2-disubstituted benzimidazoles can be a competing side reaction.[4] The use of specific catalysts, such as Erbium(III) triflate (Er(OTf)₃) with electron-rich aldehydes, has been shown to selectively yield 1,2-disubstituted products.[3] Supported gold nanoparticles have also been investigated to improve selectivity for 2-substituted benzimidazoles.[4][5]
Q3: My final product is highly colored, and purification is difficult. What can I do?
A3: Colored impurities often arise from the degradation of starting materials or the formation of polymeric side products. Consider the following purification strategies:
-
Purify Starting Materials: Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid before the reaction using techniques like recrystallization or distillation.[1][3]
-
Use of o-phenylenediamine dihydrochloride: This salt form can sometimes reduce the formation of colored impurities and lead to more homogeneous mixing.[2][3]
-
Recrystallization with Decolorizing Carbon: After the reaction, dissolving the crude product in a suitable solvent and treating it with decolorizing carbon (charcoal) can effectively remove colored impurities before recrystallization.[6] A procedure involving potassium permanganate followed by sodium bisulfite has also been reported to decolorize the product.[6]
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I control the outcome?
A4: The formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles is a known selectivity issue, particularly when using aldehydes as reactants.[3]
-
Catalyst and Substrate Choice: The selectivity is highly dependent on the catalyst and the electronic properties of the aldehyde. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively produce 1,2-disubstituted benzimidazoles.[3]
-
Reaction Solvent: Aprotic solvents may favor the formation of 1,2-disubstituted benzimidazoles, while reactions in water as a green solvent can lead to 2-substituted benzimidazoles.[7]
Quantitative Data Summary
The following table summarizes the effect of different catalysts and solvents on the yield of 2-(4-methylphenyl)-1H-1,3-benzimidazole (4) from the reaction of o-phenylenediamine (1) and 4-methylbenzaldehyde (2).
| Entry | Catalyst | Solvent | Time (h) | Yield of 4 (%)[4] |
| 1 | None | MeOH | 24 | 25 |
| 2 | None | MeOH | 48 | 35 |
| 3 | Au/TiO₂ | MeOH | 3 | 98 |
| 4 | Au/Al₂O₃ | MeOH | 3 | 90 |
| 5 | Au/ZnO | MeOH | 3 | 85 |
| 6 | None | EtOH | 48 | 70 |
| 7 | None | CH₃CN | 24 | 20 |
| 8 | Au/TiO₂ | CH₃CN | 3 | 95 |
Experimental Protocols
Here are detailed methodologies for key experiments in benzimidazole synthesis.
Protocol 1: General Procedure for Conventional Synthesis using an Aldehyde [8]
-
Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) in a round-bottom flask.
-
Add the aldehyde (1.0 eq) and a catalyst/oxidant (e.g., p-TsOH, H₂O₂, Na₂S₂O₅).
-
Stir the reaction mixture at the specified temperature (from room temperature to reflux) for the required time, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Protocol 2: Microwave-Assisted Synthesis [1][9]
-
In a microwave-safe vessel, combine the N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by recrystallization.
Protocol 3: Synthesis using a Heterogeneous Catalyst [3]
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction using TLC.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Visual Guides
The following diagrams illustrate key concepts and workflows in benzimidazole synthesis.
Caption: A general experimental workflow for the synthesis of benzimidazole derivatives.
Caption: Troubleshooting guide for addressing low reaction yields in benzimidazole synthesis.
Caption: Common reaction pathways and potential side reactions in benzimidazole synthesis from aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for Phillips-Ladenburg benzimidazole synthesis
Welcome to the Technical Support Center for the optimization of the Phillips-Ladenburg benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient synthesis of benzimidazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Possible Causes | Recommended Solutions |
| Suboptimal Reaction Temperature | The reaction may be too cold to proceed at an adequate rate, or too hot, leading to decomposition of starting materials or products.[1] Traditional methods may require high temperatures (180-300°C), while modern catalytic systems can operate at room temperature.[2][3] Action: Consult the literature for the optimal temperature for your specific substrates and catalyst. Consider a modest increase in temperature if the reaction is sluggish, but be cautious of excessive heat.[2] |
| Incorrect Solvent | The choice of solvent significantly impacts reaction rate and yield.[1] Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[4] Action: Perform a solvent screen with solvents such as methanol, ethanol, acetonitrile, DMF, and chloroform to find the optimal one for your reaction.[4] |
| Inactive or Insufficient Catalyst | The catalyst may be inactive, or the loading may be insufficient.[1] A wide range of catalysts can be used, from mineral acids to Lewis acids and heterogeneous catalysts.[2] Action: Increase the catalyst loading or try a different catalyst. Ensure the chosen catalyst is appropriate for your specific reactants.[5] |
| Poor Quality of Starting Materials | Impurities in the o-phenylenediamine or the carboxylic acid can interfere with the reaction, leading to side reactions and colored byproducts.[1][6] Action: Check the purity of your starting materials. If necessary, purify them by recrystallization or another suitable method before use.[1] Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[4] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time.[1] Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Continue the reaction until the starting material is consumed.[2] |
| Reversible Reaction/Equilibrium | The formation of water during the reaction can lead to an equilibrium that limits product formation. Action: Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.[4] |
Problem 2: Formation of Side Products
| Possible Causes | Recommended Solutions |
| N,N'-Diacetylation | When using a large excess of the carboxylic acid or under harsh conditions, diacylation of the o-phenylenediamine can occur. Action: Optimize the stoichiometry of the reactants, typically using a slight excess of the carboxylic acid (1.0-1.2 equivalents).[4] |
| Formation of Colored Impurities | Oxidation of o-phenylenediamine or other starting materials can lead to highly colored impurities that are difficult to remove.[1][6] Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Consider treating a solution of the crude product with activated carbon.[1] |
| Formation of 1,2-Disubstituted Benzimidazoles | This is a greater challenge when using aldehydes (Weidenhagen reaction variation) but can occur. Selectivity is influenced by the catalyst and electronic properties of the carbonyl compound.[5] Action: The choice of catalyst is critical. For instance, Erbium(III) triflate has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[5] |
Problem 3: Product Purification Difficulties
| Possible Causes | Recommended Solutions |
| Product is Difficult to Separate from the Catalyst | Homogeneous acid catalysts can be challenging to remove completely. Action: Use a heterogeneous or recyclable catalyst, such as supported nanoparticles or MgO@DFNS, which can be easily filtered off after the reaction.[4] |
| Similar Polarity of Product and Byproducts | Co-elution during column chromatography can make separation difficult. Action: Optimize the mobile phase for column chromatography. Consider recrystallization from a suitable solvent system to purify the product. |
| Formation of an Emulsion During Extraction | During aqueous workup, an emulsion can form, making phase separation difficult. Action: Add a saturated brine solution to help break the emulsion.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the classical and modern methods for Phillips-Ladenburg benzimidazole synthesis?
A1: The classical Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid, often in the presence of a mineral acid like HCl at high temperatures.[8][9] Modern variations utilize a wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃), metal catalysts (e.g., gold nanoparticles), and heterogeneous catalysts, often under milder conditions.[2][5] Microwave-assisted and ultrasound-assisted syntheses have also been developed to reduce reaction times and improve yields.[4][10]
Q2: How do I choose the right catalyst for my synthesis?
A2: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[5] Simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride are effective for many substrates.[4] For greener approaches, heterogeneous catalysts are advantageous as they are easily recoverable.[4] It is recommended to screen a few catalysts to find the most efficient one for your particular reaction.
Q3: What is the role of the acid catalyst in the reaction mechanism?
A3: The acid catalyst activates the carboxylic acid by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.[1] This is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[6] A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be used. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[1]
Q5: What are the best practices for purifying the final benzimidazole product?
A5: After the reaction is complete, the crude product is typically isolated by precipitation upon neutralization of the reaction mixture with a base (e.g., 10% NaOH) and subsequent filtration.[4] The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Data Presentation
Table 1: Comparison of Catalysts for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | Ethanol | 80-90 | 6 | 72-90 | [9] |
| Polyphosphoric acid (PPA) | Dimethylbenzene | Reflux | 6 | 51 | [9] |
| Cobalt(II) acetylacetonate | Methanol | Room Temp | 4 | 97 | [8] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | High (not specified) | [4] |
| LaCl₃ | Acetonitrile | Not specified | 2-4 | 85-95 | [9] |
| None (conventional) | High Temp | 180-300 | Varies | Low | [2][3] |
Table 2: Effect of Solvent on the Yield of 2-phenylbenzimidazole
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Cobalt(II) acetylacetonate | Room Temp | 4 | 97 | [8] |
| Ethanol | Cobalt(II) acetylacetonate | Room Temp | 4 | High | [8] |
| Chloroform | NH₄Cl | Room Temp | 4 | 94 | [11] |
| Acetonitrile | H₂O₂/HCl | Room Temp | Short | Excellent | [12] |
| Water | L-proline | Reflux | 3 | 98 | [13] |
| Solvent-free | Microwave | 60 | 0.08-0.17 | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis using an Acid Catalyst
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[4]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[4]
-
Heat the reaction mixture under reflux for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[4]
-
Stir the mixture until a precipitate forms.[4]
-
Collect the crude product by vacuum filtration and wash with cold water.[4]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid (1.0-1.2 eq), and the catalyst if required.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[4]
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).[4]
-
Purify the product by recrystallization.[4]
Visualizations
Caption: General experimental workflow for Phillips-Ladenburg benzimidazole synthesis.
Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. ijrar.org [ijrar.org]
troubleshooting low yields in benzimidazole cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in benzimidazole cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during benzimidazole synthesis in a question-and-answer format.
Question 1: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
Answer:
Low or no yield in benzimidazole synthesis is a common issue that can stem from several factors. Systematically investigating the following aspects of your reaction setup is crucial for troubleshooting.
Possible Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1][2] Conversely, excessively high temperatures might promote side reactions.[1]
-
Inactive or Insufficient Catalyst: The choice and amount of catalyst are critical for many benzimidazole synthesis protocols. The reaction may not proceed efficiently or at all without the appropriate catalyst or with suboptimal loading.[1]
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.[3][10][11][12]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to side reactions and the formation of colored byproducts, ultimately reducing the yield of the desired product.[1][3]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation before use.[1]
-
Question 2: I am observing the formation of multiple products and significant side reactions. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a common challenge, often due to a lack of selectivity. Key strategies to enhance selectivity include:
-
Controlling Stoichiometry: The molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid can significantly influence the product distribution.
-
Formation of Stable Intermediates: The Schiff base intermediate formed from the condensation of o-phenylenediamine and an aldehyde may be too stable under the reaction conditions to cyclize efficiently.
-
Oxidation of Starting Materials: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[13]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Question 3: I am having difficulty purifying my benzimidazole product. What are the best practices for purification?
Answer:
Purification challenges often arise from the presence of colored impurities or byproducts with similar polarity to the desired product.[13]
-
Recrystallization: This is a common and effective method for purifying crude benzimidazole products.[1][4][15] The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard alternative.[16][17][18] A range of solvent systems can be employed, and should be optimized using TLC.
-
Decolorization: If the product is discolored, treatment with activated carbon can be effective.[13][19] The crude product is dissolved in a suitable solvent, activated carbon is added, and the mixture is heated and then filtered to remove the carbon and adsorbed impurities.
-
Acid-Base Extraction: Since benzimidazoles are basic, acid-base extraction can be a powerful purification technique to separate them from non-basic impurities.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[1][20] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][9]
Q2: How do I choose the right solvent for my benzimidazole cyclization?
A2: There is no single "best" solvent, as the optimal choice depends on the specific reactants and catalyst used.[3] However, polar solvents like methanol and ethanol have been shown to give high yields in many cases.[10][11] A solvent screen is the most effective way to identify the ideal solvent for your specific reaction.[3]
Q3: What is the role of a catalyst in benzimidazole synthesis?
A3: Catalysts are often crucial for achieving high yields and reasonable reaction times.[1] They can activate the carbonyl group, facilitate the cyclization step, and in the case of reactions with aldehydes, promote the final oxidation to the aromatic benzimidazole ring. A wide variety of catalysts can be used, including Brønsted and Lewis acids.[7][8]
Q4: Can I run the reaction under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully employed for the synthesis of benzimidazoles, often in conjunction with microwave irradiation.[1][2] This approach is considered a green chemistry method and can lead to shorter reaction times and easier product isolation.[8][9][20]
Data Presentation
Table 1: Effect of Different Solvents on the Synthesis of 2-Phenylbenzimidazole
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | Cobalt(II) acetylacetone | Room Temp | 4 | 97 | [10] |
| 2 | Ethanol | Cobalt(II) acetylacetone | Room Temp | 4 | 92 | [10] |
| 3 | Acetonitrile | Cobalt(II) acetylacetone | Room Temp | 4 | 85 | [10] |
| 4 | Ethyl Acetate | Cobalt(II) acetylacetone | Room Temp | 4 | 78 | [10] |
| 5 | Tetrahydrofuran | Cobalt(II) acetylacetone | Room Temp | 4 | 72 | [10] |
| 6 | Chloroform | NH₄Cl | Room Temp | 4 | 92 | [12] |
| 7 | Methanol | MOF@MT-COF-Cu | 60 | 2 | 91 | [11] |
Table 2: Optimization of Catalyst for 2-Phenylbenzimidazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Acetonitrile | Room Temp | 16 | No Reaction | [7] |
| 2 | TsOH·H₂O (5) | Acetonitrile | Room Temp | 16 | >99 | [7] |
| 3 | Benzoic Acid (5) | Acetonitrile | Room Temp | 16 | <5 | [7] |
| 4 | CF₃COOH (5) | Acetonitrile | Room Temp | 16 | >99 | [7] |
| 5 | CH₃COOH (5) | Acetonitrile | Room Temp | 16 | <5 | [7] |
| 6 | NH₄Cl (4 mmol) | Chloroform | Room Temp | 4 | 92 | [12] |
| 7 | NH₄Br (4 mmol) | Chloroform | Room Temp | 4 | 86 | [12] |
| 8 | LaCl₃ (10) | Acetonitrile | Room Temp | 2-4 | 85-95 | [9][18] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes
-
To a stirred solution of o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or chloroform, 5 mL), add the catalyst (e.g., 10 mol% LaCl₃ or 4 mmol NH₄Cl).[12][18]
-
Add the corresponding aldehyde (1.0-1.2 mmol) to the mixture at room temperature.[12][18]
-
Continue stirring the reaction mixture for the optimized time (typically 2-6 hours), monitoring the progress by TLC.[4][12][18]
-
Upon completion, remove the solvent under reduced pressure.[12][18]
-
If necessary, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.[3][12]
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[12][18]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][4][18]
General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids (Phillips-Ladenburg Reaction)
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[4]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[4]
-
Heat the reaction mixture under reflux for several hours (typically 2-6 hours), monitoring the progress by TLC.[4]
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[4]
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.[4]
-
Dry the solid and recrystallize it from a suitable solvent to obtain the pure benzimidazole derivative.[4]
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low yields in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 17. ijpsm.com [ijpsm.com]
- 18. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
stability issues of 4-(1H-benzo[d]imidazol-2-yl)morpholine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 4-(1H-benzo[d]imidazol-2-yl)morpholine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. Benzimidazole derivatives, in general, can be sensitive to harsh acidic or basic conditions and are known to be photosensitive in solution.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Due to the hydrophobic nature of many benzimidazole compounds, a common solvent for stock solutions is dimethyl sulfoxide (DMSO).[3] For aqueous buffers, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.[3]
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can contribute to degradation.[4] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q4: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This phenomenon, often called "solvent shock," occurs when a compound with low aqueous solubility is rapidly transferred from a high-concentration organic stock to an aqueous environment.[3] To mitigate this, try the following:
-
Decrease the final concentration: The desired concentration might be above the compound's solubility limit in the aqueous buffer.
-
Optimize the dilution strategy: Instead of a single large dilution, perform serial dilutions.
-
Adjust the pH of the aqueous buffer: The solubility of benzimidazole derivatives can be pH-dependent.[3]
-
Consider the use of solubilizing agents: Co-solvents like polyethylene glycol (PEG) or surfactants may help, but their effects on the experimental system must be validated.[3]
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, benzimidazoles can undergo hydrolysis of functional groups and oxidation.[2] The morpholine ring is generally stable but can be susceptible to oxidation. The benzimidazole ring itself is quite stable but can be cleaved under harsh oxidative conditions.[5] The most likely points of degradation are the bonds linking the morpholine and benzimidazole moieties.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Protect solutions from light and maintain appropriate temperature. |
| Precipitation in Assay Medium | Visually inspect the assay plate wells for any precipitate. If observed, refer to the troubleshooting steps for precipitation (Q4 in FAQs). |
| Interaction with Assay Components | Run appropriate vehicle controls (e.g., DMSO in medium) to ensure that the solvent is not causing the observed effects.[3] |
Issue 2: Loss of Compound Potency Over Time
| Possible Cause | Troubleshooting Step |
| Long-term Instability in Solution | Re-evaluate storage conditions. For long-term studies, consider storing the compound as a dry powder and preparing fresh stock solutions periodically. |
| Photosensitivity | Ensure all handling and experimental procedures are conducted with minimal light exposure. Use amber-colored labware or cover containers with foil.[2] |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[4] |
Data Presentation
The following table provides a hypothetical summary of the stability of a generic benzimidazole derivative in different solvents and conditions, based on general knowledge of this class of compounds. This should be used as a guideline for handling this compound.
Table 1: Hypothetical Stability of a Benzimidazole Derivative in Solution
| Solvent | Storage Temperature | Light Condition | Estimated Half-life | Notes |
| DMSO | -80°C | Dark | > 6 months | Recommended for long-term storage of stock solutions.[4] |
| DMSO | -20°C | Dark | 1-3 months | Suitable for medium-term storage.[4] |
| DMSO | 4°C | Dark | < 1 week | Not recommended for storage beyond a few days. |
| Aqueous Buffer (pH 7.4) | 4°C | Dark | 24-48 hours | Stability is highly dependent on the specific buffer components. |
| Aqueous Buffer (pH 7.4) | Room Temperature | Ambient Light | < 8 hours | Significant degradation can be expected due to light and temperature.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials).
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in the desired aqueous buffer to reach the final concentration of 10 µM.
-
Ensure thorough mixing at each dilution step.
-
Prepare the working solution fresh for each experiment and use it immediately.
-
Protocol 2: Assessing Compound Stability by HPLC
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the desired solvent or buffer.
-
Divide the solution into multiple amber vials.
-
Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method. A C18 column is often suitable for benzimidazole derivatives.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid. .
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting flowchart for stability issues.
Caption: Hypothetical signaling pathway for a benzimidazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
minimizing impurities in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine. Our aim is to help you minimize impurities and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| TROUBLE-001 | Low yield of the desired product | Incomplete reaction; Suboptimal reaction temperature; Inefficient base; Degradation of starting materials or product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For the reaction of 2-chlorobenzimidazole with morpholine, a temperature range of 80-120 °C is typically effective. - Use a stronger or more appropriate base. Potassium carbonate is commonly used, but other inorganic or organic bases can be explored. - Ensure the purity of starting materials and use anhydrous solvents to prevent side reactions. |
| TROUBLE-002 | Presence of unreacted 2-chlorobenzimidazole | Insufficient amount of morpholine; Short reaction time; Low reaction temperature. | - Use a slight excess of morpholine (1.1-1.5 equivalents). - Extend the reaction time and monitor for the disappearance of the 2-chlorobenzimidazole spot on TLC. - Increase the reaction temperature within the stable range of the reactants and product. |
| TROUBLE-003 | Formation of a significant amount of N,N'-bis(1H-benzo[d]imidazol-2-yl)morpholine | This is an unlikely impurity in this specific synthesis. A more probable dimeric impurity would be the bis-benzimidazole formed from a different pathway. However, if a dimeric species is suspected, it could arise from a side reaction involving an activated benzimidazole intermediate. | - Use a larger excess of morpholine to favor the formation of the monosubstituted product. - Add the 2-chlorobenzimidazole slowly to the reaction mixture containing morpholine to maintain a high concentration of the amine nucleophile. |
| TROUBLE-004 | Observation of quinoxaline-related impurities in one-pot synthesis from o-phenylenediamine | The reaction conditions favored the condensation of o-phenylenediamine with a C2-synthon (if used) or self-condensation, leading to quinoxaline derivatives instead of the benzimidazole ring. This is particularly relevant when using α-dicarbonyl compounds or their equivalents as the C1 source for the benzimidazole ring. | - Carefully control the choice of the C1-synthon. For the synthesis of 2-substituted benzimidazoles, reagents like cyanogen bromide or carboxylic acid derivatives are more suitable than α-dicarbonyls. - Optimize the reaction solvent and catalyst. For instance, the use of an oxidizing agent can promote benzimidazole formation over quinoxaline in some cases. |
| TROUBLE-005 | Difficulty in purifying the final product | Presence of closely related impurities with similar polarity; The product is an oil or a low-melting solid. | - Employ column chromatography with a carefully selected eluent system. A gradient elution might be necessary to separate impurities with close Rf values. - Attempt recrystallization from a variety of solvents or solvent mixtures. Common solvents for recrystallization of benzimidazole derivatives include ethanol, methanol, acetonitrile, and ethyl acetate/hexane mixtures. - If the product is an oil, consider converting it to a salt (e.g., hydrochloride or maleate) which is often crystalline and easier to purify. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies are:
-
Nucleophilic substitution: This involves the reaction of a 2-halo-benzimidazole (typically 2-chlorobenzimidazole) with morpholine in the presence of a base.
-
One-pot condensation: This method involves the reaction of o-phenylenediamine with a suitable C1-synthon and morpholine. The choice of the C1-synthon is critical to avoid side products.
Q2: What are the likely impurities I should look for in my crude product?
A2: Based on the common synthetic routes, potential impurities include:
-
From the nucleophilic substitution route:
-
Unreacted 2-chlorobenzimidazole
-
Starting materials used for the synthesis of 2-chlorobenzimidazole (e.g., benzimidazolin-2-one)
-
Over-alkylated or arylated products on the benzimidazole nitrogen.
-
-
From the one-pot condensation route:
-
Unreacted o-phenylenediamine
-
Quinoxaline derivatives
-
Side products from the self-condensation of starting materials.
-
Q3: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Mass Spectrometry (MS): For confirming the molecular weight of the desired product and identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and characterization of isolated impurities.
Q4: Can you provide a starting point for a purification protocol?
A4: For purification, you can start with the following:
-
Work-up: After the reaction is complete, the reaction mixture is typically cooled, and the product is precipitated by adding water or an anti-solvent. The crude solid can be collected by filtration.
-
Column Chromatography: If the crude product contains significant impurities, column chromatography on silica gel is recommended. The eluent can be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane/methanol).
-
Recrystallization: For final purification, recrystallization is often effective.[1] Suitable solvents include ethanol, methanol, or ethyl acetate. The choice of solvent depends on the solubility of the product and impurities.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution of 2-Chlorobenzimidazole with Morpholine
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chlorobenzimidazole
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant | Molar Ratio | Purity |
| 2-Chlorobenzimidazole | 1.0 | >98% |
| Morpholine | 1.2 | >99% |
| Potassium Carbonate | 2.0 | >99% |
Typical Yield: 70-85%
Visualizations
Experimental Workflow: Nucleophilic Substitution Route
Caption: Workflow for the synthesis of this compound.
Potential Impurity Formation Pathways
Caption: Formation pathways for common impurities in the synthesis.
References
challenges in the scale-up of 4-(1H-benzo[d]imidazol-2-yl)morpholine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up of 4-(1H-benzo[d]imidazol-2-yl)morpholine production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when moving from laboratory to pilot plant or industrial scale. The primary synthetic route considered is the condensation of o-phenylenediamine with a suitable morpholine-containing carboxylic acid derivative (e.g., morpholine-4-carboxylic acid) or an aldehyde equivalent, followed by cyclization.
Issue 1: Low Reaction Yield
Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up the reaction from lab (grams) to pilot (kilograms) scale. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
-
Inadequate Heat Transfer: The condensation reaction to form the benzimidazole ring is often exothermic.[1] Insufficient heat dissipation in larger reactors can lead to localized overheating, causing degradation of reactants, intermediates, or the final product.
-
Recommendation: Implement more efficient cooling systems for the reactor. Consider a jacketed reactor with a thermal control unit. A slower, controlled addition of the limiting reagent can also help manage the exotherm.
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to non-homogenous reaction mixtures, creating localized "hot spots" and concentration gradients that can promote side reactions.
-
Recommendation: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure thorough mixing. Computational Fluid Dynamics (CFD) modeling can be beneficial for designing an optimal mixing strategy for your reactor geometry.
-
-
Incomplete Reaction: The reaction may not be reaching completion at a larger scale within the same timeframe as the lab-scale experiment.
-
Recommendation: Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC). It may be necessary to extend the reaction time or slightly increase the reaction temperature while carefully monitoring for impurity formation.
-
-
Side Reactions: Increased reaction volume and longer reaction times can amplify the formation of byproducts. A potential side reaction is the formation of a bis-benzimidazole impurity from the reaction of two molecules of o-phenylenediamine with one molecule of the morpholine-containing reactant.
-
Recommendation: Optimize the stoichiometry of the reactants. A slight excess of one reactant might be necessary to drive the reaction to completion and minimize the formation of certain impurities.
-
Issue 2: Product Purity and Impurity Profile
Question: Our scaled-up batches of this compound show a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?
Answer: Maintaining a consistent purity profile is critical for pharmaceutical applications. The increase in impurities at scale can often be traced back to the factors mentioned above (heat transfer, mixing) and the purification process itself.
-
Common Impurities:
-
Unreacted Starting Materials: o-phenylenediamine and the morpholine-containing reactant.
-
Oxidation Products: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.
-
Over-alkylation/acylation Products: If the reaction involves alkylating or acylating agents, reaction at both nitrogen atoms of the benzimidazole ring can occur.
-
Bis-benzimidazole: As mentioned previously, this can be a significant impurity.
-
-
Troubleshooting Steps:
-
Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS, and NMR.
-
Process Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to minimize the oxidation of o-phenylenediamine.
-
Temperature Control: Strict temperature control is crucial to minimize the formation of thermally induced byproducts.
-
Stoichiometry Control: Precise control over the molar ratios of reactants can suppress the formation of byproducts like bis-benzimidazoles.[2]
-
-
Purification Strategy:
-
Crystallization: Develop a robust crystallization process. Screen different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities in the mother liquor.
-
Column Chromatography: While less ideal for very large-scale production, it may be necessary for initial pilot batches to obtain high-purity material for further studies.
-
Acid/Base Wash: An acid wash can help remove unreacted basic starting materials like o-phenylenediamine.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-substituted benzimidazoles like this compound?
A1: The most prevalent method for large-scale synthesis is the condensation of o-phenylenediamine with a carboxylic acid or an aldehyde.[1][3] For this compound, this would typically involve the reaction of o-phenylenediamine with morpholine-2-carboxylic acid or a derivative thereof. This method is favored for its atom economy and the general availability of starting materials.
Q2: What are the critical process parameters to monitor during the scale-up of the condensation reaction?
A2: Key parameters to monitor and control include:
-
Temperature: To prevent thermal runaway and byproduct formation.
-
Pressure: If the reaction is performed under pressure or vacuum.
-
pH: To ensure the desired reactivity and facilitate product isolation.
-
Agitation Rate: To maintain a homogenous reaction mixture.
-
Reagent Addition Rate: To control the reaction exotherm.
Q3: How does the morpholine moiety affect the synthesis and purification?
A3: The morpholine group is a basic, polar heterocycle. Its presence can influence the solubility of the final product, potentially making it more water-soluble than other 2-aryl or 2-alkyl benzimidazoles. This property can be advantageous for aqueous workups but may require different solvent systems for crystallization compared to less polar benzimidazole derivatives. The basic nitrogen in the morpholine ring can also be a site for potential side reactions (e.g., quaternization) if reactive electrophiles are present.
Q4: What are the recommended purification techniques for large-scale production?
A4: For industrial-scale production, crystallization is the preferred method of purification due to its cost-effectiveness and scalability. The development of a robust crystallization process is a critical step in process development. This involves screening various solvents and solvent mixtures to achieve the desired purity and crystal form.
Q5: Are there any "green" chemistry approaches applicable to the synthesis of this compound?
A5: Yes, several green chemistry principles can be applied. The use of a recyclable solid acid catalyst instead of corrosive mineral acids can reduce waste.[1] Performing the reaction in a greener solvent, such as ethanol or even water, if the reaction kinetics are favorable, is another approach. Microwave-assisted synthesis can also be considered for its efficiency and reduced energy consumption, although scalability can be a challenge.[3][4]
Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Starting Materials | |||
| o-Phenylenediamine | 50 g (0.46 mol) | 5.0 kg (46.2 mol) | Ensure consistent purity of raw materials. |
| Morpholine-2-carboxylic acid | 60 g (0.46 mol) | 6.0 kg (46.2 mol) | Acid quality can impact impurity profile. |
| Reaction Conditions | |||
| Solvent | Ethanol (1 L) | Ethanol (100 L) | Solvent purity and recovery are critical at scale. |
| Catalyst | p-Toluenesulfonic acid (5 mol%) | p-Toluenesulfonic acid (5 mol%) | Catalyst cost and removal become more significant. |
| Temperature | 78°C (Reflux) | 78°C (Reflux) | Requires efficient reactor heating and cooling systems. |
| Reaction Time | 8 hours | 12-16 hours | Monitor reaction completion by in-process controls. |
| Results | |||
| Yield (isolated) | 85 g (85%) | 7.8 kg (78%) | Yield loss may be due to factors listed in troubleshooting. |
| Purity (by HPLC) | >99% | 97-98% | Impurity profile may change with scale. |
| Major Impurities | |||
| Unreacted o-phenylenediamine | <0.1% | ~0.5% | Optimize stoichiometry and work-up. |
| Bis-benzimidazole | Not detected | ~1.0% | Control temperature and reagent addition rate. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab-Scale)
-
Reaction Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add o-phenylenediamine (50 g, 0.46 mol), morpholine-2-carboxylic acid (60 g, 0.46 mol), and ethanol (1 L).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (4.4 g, 0.023 mol) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol (2 x 100 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up challenges in benzimidazole synthesis.
References
Technical Support Center: Optimizing o-Phenylenediamine and Aldehyde Condensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the condensation reaction of o-phenylenediamine with aldehydes for the synthesis of benzimidazoles and related heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: o-phenylenediamine is prone to oxidation and can contain impurities that inhibit the reaction.[1] 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.[1] 3. Inactive or Inappropriate Catalyst: The chosen catalyst may not be effective for the specific substrates.[1] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.[1] 5. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Purify o-phenylenediamine by recrystallization before use. Ensure the aldehyde is also of high purity.[1] 2. Incrementally increase the reaction temperature by 10°C and monitor the progress by Thin Layer Chromatography (TLC). For solvent-free reactions, a temperature of 140°C has been shown to be effective.[1][2] 3. Use a fresh catalyst or screen different types of catalysts such as acid catalysts (e.g., p-toluenesulfonic acid), Lewis acids, or solid acid catalysts.[1] 4. Monitor the reaction progress using TLC and extend the reaction time until the starting materials are consumed.[1] 5. Adjust the stoichiometry of the reactants. A slight excess of the aldehyde may be beneficial in some cases.[1] |
| Formation of a Dark, Tar-like Substance | 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization of reactants and products.[1] 2. Oxidation of o-Phenylenediamine: This starting material is sensitive to air and can oxidize, especially at elevated temperatures, leading to colored impurities.[1] 3. Prolonged Reaction Time: Leaving the reaction for too long, especially at high temperatures, can cause side reactions and decomposition.[1] | 1. Lower the reaction temperature and monitor the reaction closely.[1] 2. Use freshly purified o-phenylenediamine.[1] For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Optimize the reaction time by monitoring its progress with TLC.[1] |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and reactants. 2. Formation of Multiple Side Products: Suboptimal conditions can lead to the formation of various byproducts, complicating purification.[1] 3. Product Insolubility/Crystallization Issues: The desired product may be difficult to isolate from the reaction mixture. | 1. Optimize reaction conditions (time, temperature, catalyst) to ensure complete conversion of starting materials.[1] 2. Adjust the reaction conditions to favor the formation of the desired product. Column chromatography may be necessary for purification.[1] 3. For purification by recrystallization, screen various solvents. A common method involves dissolving the crude product in boiling water, treating with decolorizing carbon, and filtering hot.[3][4][5] |
| Formation of 1,2-Disubstituted Benzimidazoles | 1. Reaction Stoichiometry and Conditions: The reaction between o-phenylenediamine and aldehydes can sometimes yield 1,2-disubstituted benzimidazoles as byproducts.[6] | 1. The formation of 1,2-disubstituted versus 2-substituted benzimidazoles can be influenced by the choice of catalyst and reaction conditions. For example, using Er(OTf)₃ as a catalyst can selectively produce 1,2-disubstituted products under certain conditions.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this reaction?
The most critical parameters are the purity of the starting materials (especially o-phenylenediamine), the reaction temperature, the choice of solvent, and the type and concentration of the catalyst.[1]
Q2: How does the choice of catalyst affect the reaction?
The catalyst plays a significant role in the reaction rate and yield.[1]
-
Acid catalysts (e.g., hydrochloric acid, p-toluenesulfonic acid) protonate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[1]
-
Lewis acids and solid acid catalysts can also enhance reaction efficiency and simplify the work-up process.[1]
-
Oxidative catalysts/reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), hydrogen peroxide, or even air are often required in the final step to aromatize the benzimidazoline intermediate to the benzimidazole product.[8][9]
Q3: What is the role of the solvent in this reaction?
The choice of solvent can significantly influence the reaction's outcome. Solvents like ethanol, methanol, and acetonitrile are commonly used.[1][8] In some cases, water has been found to be an effective and environmentally friendly solvent.[10] Solvent-free, or "neat," conditions can also be employed, often leading to higher yields and shorter reaction times, though temperature control is crucial to prevent charring.[1][2]
Q4: Can this reaction be performed under microwave irradiation?
Yes, microwave-assisted synthesis has been shown to be a highly efficient method for this reaction. It often leads to significantly reduced reaction times and increased product yields compared to conventional heating methods.[8][11]
Q5: What are common side products in this reaction?
Common side products can include polymeric materials, partially reacted intermediates, and products from the self-condensation of the aldehyde.[1] Over-oxidation of o-phenylenediamine can also lead to colored impurities.[1] Depending on the reaction conditions, there can be competitive formation of 1,2-disubstituted and 2-substituted benzimidazoles.[6]
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles using L-proline as a Catalyst
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles at room temperature.[1]
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and L-proline (10 mol%) in ethanol (10 mL).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.[1]
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles using DDQ as an Oxidant
This protocol utilizes microwave irradiation for a rapid and high-yield synthesis.[8]
-
In a suitable microwave reactor vessel, mix o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 mmol) in acetonitrile (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 W for the time specified for the particular aldehyde (typically 2-5 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol to afford the pure product.
Data Presentation
Table 1: Effect of Solvent on a Model Reaction
The following table summarizes the effect of different solvents on the yield of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, catalyzed by magnetic nano-Fe3O4.
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 30 | 95 |
| 2 | EtOAc | 120 | 40 |
| 3 | CH₃CN | 100 | 75 |
| 4 | Dioxane | 150 | 35 |
| 5 | Ethanol | 90 | 80 |
| 6 | Diethyl ether | 180 | <10 |
| 7 | Xylene | 120 | 50 |
| 8 | THF | 150 | 45 |
| 9 | DMSO | 100 | 65 |
| 10 | DMF | 90 | 70 |
Data adapted from a study on nano-Fe3O4 catalyzed synthesis.[10]
Table 2: Optimization of Microwave Power
This table shows the effect of microwave power on the synthesis of 4-chlorobenzimidazole.
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 80 | 5.0 | 85 |
| 2 | 100 | 4.1 | 94 |
| 3 | 120 | 4.1 | 94 |
| 4 | 150 | 3.5 | 90 |
Data adapted from a study on microwave-assisted synthesis using DDQ.[8]
Visualizations
Caption: Reaction mechanism for benzimidazole synthesis.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. ijariie.com [ijariie.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(1H-benzo[d]imidazol-2-yl)morpholine and Other Kinase Inhibitors in the Context of the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the potential kinase inhibitory activity of 4-(1H-benzo[d]imidazol-2-yl)morpholine, a representative benzimidazole derivative, in the context of other known kinase inhibitors, particularly those targeting the critical PI3K/Akt/mTOR signaling pathway. While direct experimental data for this specific morpholine-substituted benzimidazole is not extensively available in the public domain, this analysis leverages data from structurally related compounds and established inhibitors to provide a valuable comparative framework.
Introduction to Kinase Inhibition and the PI3K/Akt/mTOR Pathway
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. Consequently, it has emerged as a major target for the development of novel anticancer therapeutics. Kinase inhibitors are designed to block the activity of these enzymes, thereby disrupting the aberrant signaling and impeding disease progression. Benzimidazole-based compounds have shown significant promise as kinase inhibitors, with some derivatives exhibiting potent and selective activity against various kinases.
Comparative Analysis of Kinase Inhibitors
This section provides a comparative overview of various kinase inhibitors, with a focus on those targeting the PI3K/Akt/mTOR pathway. The data is presented to facilitate a comparison of their inhibitory activities.
Table 1: Comparative Inhibitory Activity (IC50) of Selected Kinase Inhibitors
| Compound Class | Inhibitor | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| Benzimidazole Derivatives | ZSTK474 | Pan-Class I PI3K | p110α: 16, p110β: 300, p110δ: 14, p110γ: 43 | - |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | p110α: 3, p110β: 33, p110δ: 3, p110γ: 75 | - | |
| Buparlisib (BKM120) | Pan-Class I PI3K | p110α: 52, p110β: 166, p110δ: 116, p110γ: 262 | - | |
| Dual PI3K/mTOR Inhibitors | NVP-BEZ235 | PI3K/mTOR | PI3Kα: 4, mTOR: 20.7 | - |
| GNE-477 | PI3K/mTOR | PI3Kα: 4, mTOR: 21 | - | |
| Akt Inhibitors | GSK690693 | Akt1/2/3 | Akt1: 2, Akt2: 13, Akt3: 9 | - |
| mTOR Inhibitors | Rapamycin | mTORC1 | - | - |
| Everolimus | mTORC1 | Varies by cell line | - | |
| AZD8055 | mTORC1/2 | mTOR: 0.8 | - | |
| Torin 1 | mTORC1/2 | mTOR: 2-10 | - |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their activity.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for evaluating the efficacy of kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Objective: To determine the effect of a compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cultured cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[1]
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system and an imaging device.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the inhibitory effect of the compound.
Conclusion
While specific experimental data for this compound is limited, its structural similarity to other known benzimidazole-based kinase inhibitors suggests its potential to target pathways like PI3K/Akt/mTOR. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute experiments to elucidate the precise mechanism of action and inhibitory profile of this and other novel benzimidazole derivatives. Further investigation through the outlined experimental workflows is necessary to fully characterize its therapeutic potential.
References
A Comparative Efficacy Analysis of Benzimidazole-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of several key benzimidazole-based compounds that have demonstrated significant anticancer properties. Benzimidazole derivatives, traditionally used as anthelmintic agents, are being increasingly investigated for their potential in oncology.[1] This is largely due to their multi-faceted mechanisms of action, which include the disruption of microtubule polymerization, inhibition of cellular metabolism, and modulation of key signaling pathways, ultimately leading to apoptosis in cancer cells.[2] This document summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes the core mechanism of action to support further research and development in this promising area.
Quantitative Data Summary: In Vitro Efficacy of Benzimidazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole compounds against a range of human cancer cell lines. It is important to note that IC50 values can vary based on the specific cell line and the experimental conditions used.
| Compound/Derivative | Target Cancer Cell Line(s) | IC50 Value (µM) | Key Findings & Mechanism | Reference(s) |
| Fenbendazole | Various cell lines | 0.1 - 10 | Induces apoptosis and inhibits glucose uptake.[2] | [2] |
| Mebendazole | Pancreatic, Paraganglioma | 0.01 - 3.29 | Potent antiproliferative effects.[1] | [1] |
| Albendazole | Pancreatic, Paraganglioma | 0.01 - 3.29 | Consistent antiproliferative effects.[1] | [1] |
| Flubendazole | Pancreatic, Paraganglioma | 0.01 - 3.29 | Drastic effects on cell viability.[1] | [1] |
| Compound 12n (c-Met Inhibitor) | A549 (Lung), MCF-7 (Breast) | 7.3, 6.1 | Targets c-Met tyrosine kinase; lipophilic properties favor activity.[3] | [3] |
| Compound 5l (Tubulin Binder) | 60 Human Cancer Cell Lines | 0.43 - 7.73 | Binds to the colchicine binding site of tubulin.[3] | [3] |
| Fluoro aryl derivative 1 | HOS, G361, MCF-7, K-562 | 1.8, 2.0, 2.8, 7.8 | Induces apoptosis via activation of caspase-3 and caspase-7.[4] | [4] |
| Compound 32 (EGFR/Topo I Inhibitor) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | Shows promising inhibitory activity against EGFR and Topoisomerase I.[4] | [4] |
| BZD9L1 | HCT 116, HT-29 (Colorectal) | Not specified | Decreases cell viability, motility, and survival by suppressing SIRT1 and SIRT2.[5] | [5] |
| Compound 4c & 4e (Dual Inhibitor) | Leukemia Subpanel | GI50 < 10 nM | Dual EGFR/BRAFV600E inhibitors; induce apoptosis by modulating Bax and Bcl2.[3][6] | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to determine the efficacy of benzimidazole compounds.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Tubulin Polymerization Assay
This assay is fundamental for confirming the mechanism of action for benzimidazole derivatives that target microtubule dynamics.[2]
-
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored by measuring the absorbance at 340 nm in a spectrophotometer.[2] Compounds that inhibit tubulin polymerization will reduce the rate and extent of this absorbance increase.[2]
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[2]
-
Compound Addition: Add the benzimidazole compound at various concentrations to the reaction mixture.
-
Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Analysis: Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of the compound on tubulin assembly.
-
Visualizing the Core Mechanism of Action
The primary anticancer mechanism for many benzimidazole compounds, such as fenbendazole, mebendazole, and albendazole, is the disruption of microtubule function.[2] This interference with the cellular cytoskeleton leads to mitotic arrest and subsequent programmed cell death (apoptosis).[2]
Caption: Core mechanism of action for tubulin-disrupting benzimidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Benzimidazole-Morpholine Derivatives
A Note on the Analyzed Scaffold: Initial searches for the specific compound 4-(1H-benzo[d]imidazol-2-yl)morpholine did not yield significant public data, suggesting it is not a widely studied molecule. This guide will therefore focus on the broader, pharmacologically significant class of benzimidazole-morpholine derivatives . This structural motif is a cornerstone in medicinal chemistry, appearing in numerous compounds explored for a range of therapeutic applications.[1][2][3] We will analyze representative molecules from this class to compare their performance in laboratory (in vitro) versus whole-organism (in vivo) settings, providing a framework for researchers in drug development.
Introduction: The Benzimidazole-Morpholine Pharmacophore
The fusion of a benzimidazole ring with a morpholine moiety creates a chemical scaffold with considerable therapeutic potential.[1][2][3] The benzimidazole core, an isostere of naturally occurring nucleotides, readily interacts with biological macromolecules, while the morpholine ring often improves pharmacokinetic properties such as solubility and metabolic stability.[4] This combination has led to the development of compounds targeting a variety of diseases, including cancer, inflammation, and microbial infections.[1][2][4]
This guide will delve into the critical translation of activity from the controlled environment of a test tube to the complex biological system of a living organism. We will explore key examples, focusing on anticancer and anti-inflammatory applications, to illustrate this crucial step in the drug discovery pipeline.
Anticancer Activity: Targeting Kinase Signaling
A prominent application of the benzimidazole-morpholine scaffold is in the development of kinase inhibitors for cancer therapy.[5][6] A key example is the well-studied pan-PI3K inhibitor, ZSTK474 , which features a benzimidazole core linked to a triazine ring bearing two morpholine groups.[5][6][7]
In Vitro Potency of ZSTK474 Analogues
In vitro assays are fundamental for determining a compound's direct effect on its molecular target. For kinase inhibitors like ZSTK474, this typically involves enzymatic assays to measure the inhibition of kinase activity (e.g., phosphorylation) and cell-based assays to assess cytotoxicity against cancer cell lines.
Table 1: In Vitro Activity of ZSTK474 and Representative Analogues
| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) |
| ZSTK474 | PI3Kα | 5.0 | A375 (Melanoma) | Not specified |
| PI3Kβ | 20.8 | D54 (Glioma) | Not specified | |
| PI3Kδ | 3.9 | SET-2 (Leukemia) | Not specified | |
| Analogue 6a | PI3Kα | 9.9 | Not specified | Not specified |
| PI3Kδ | 9.75 | Not specified | Not specified | |
| Compound 5j | VEGFR-2 | Not specified | HT-29 (Colon) | 9.657 |
| Compound 5c | VEGFR-2 | Not specified | HT-29 (Colon) | 17.750 |
Data synthesized from multiple sources.[6][8]
The data clearly shows potent, low-nanomolar inhibition of PI3K isoforms by ZSTK474 and its analogues in enzymatic assays.[6] Similarly, other derivatives show micromolar cytotoxicity against colon cancer cells.[8] These in vitro results establish the baseline potency and are essential for selecting candidates for further study.
From Benchtop to Animal Models: In Vivo Efficacy
While in vitro data is crucial, it doesn't predict how a compound will behave in a complex organism with metabolic processes, immune responses, and physical barriers. In vivo studies, typically in animal models, are the necessary next step.
A study on a ZSTK474 analogue provides a compelling example of this transition.[5] The 6-amino-4-methoxy analogue of ZSTK474, which showed enhanced potency in vitro, was evaluated in a U87MG human glioblastoma tumor xenograft model in mice.[5]
-
Experimental Outcome: At a dose of 50 mg/kg (via intraperitoneal injection, daily for 10 days), the compound reduced cancer growth by 81% compared to untreated controls.[5]
Similarly, another novel benzimidazole derivative, Compound A5, designed as a c-Myc inhibitor for lung cancer, demonstrated a successful transition from in vitro to in vivo efficacy.[9]
-
In Vitro Activity: Compound A5 showed IC₅₀ values of 4.08 µM and 7.86 µM against A549 and NCI-H1299 lung cancer cell lines, respectively.[9]
-
In Vivo Activity: In a syngeneic tumor model, Compound A5 achieved a tumor growth inhibition rate of up to 76.4% , significantly reducing c-Myc protein expression levels in the tumors.[9]
This demonstrates a successful, albeit not always guaranteed, translation of potent in vitro activity into a significant therapeutic effect in a living animal.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (PI3K)
-
Reagents: Recombinant human PI3K isoforms, ATP, lipid substrate (e.g., PIP2), kinase buffer, test compound (e.g., ZSTK474 analogue), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Dispense kinase and substrate into a 384-well plate.
-
Add serial dilutions of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP signal using a luminometer.
-
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Protocol 2: In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., Rag1-/- or athymic nude mice).[5]
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., U87MG glioblastoma) into the flank of each mouse.[5]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer the test compound at a specified dose and schedule (e.g., 50 mg/kg, IP, qd x 10).[5]
-
Measure tumor volume with calipers regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot).
-
-
Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.
Anti-Inflammatory Activity: Modulating Inflammatory Pathways
Benzimidazole-morpholine derivatives have also been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenases (COX) or modulating inflammatory signaling pathways like NF-κB.[1][10][11]
In Vitro Screening for Anti-Inflammatory Effects
The initial assessment of anti-inflammatory potential is typically performed in cell-based assays using immune cells like macrophages.
Table 2: In Vitro Anti-Inflammatory Activity of Benzimidazole Derivatives
| Compound | Assay | Target Cell Line | IC₅₀ |
| Compound 2b | COX-1 Inhibition | Not specified | 0.09 µM |
| COX-2 Inhibition | Not specified | 0.07 µM | |
| Compound 2j | COX-1 Inhibition | Not specified | 0.08 µM |
| COX-2 Inhibition | Not specified | 0.06 µM | |
| Compound 6e | NO Production | RAW 264.7 | 0.86 µM |
| TNF-α Production | RAW 264.7 | 1.87 µM |
Data synthesized from multiple sources.[1][10][11]
These results highlight compounds with potent inhibitory effects on key inflammatory mediators in vitro.[1][10][11] For example, compounds 2b and 2j show strong, dual inhibition of COX-1 and COX-2 enzymes.[1][10] Compound 6e effectively suppresses the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[11]
In Vivo Validation of Anti-Inflammatory Efficacy
A positive in vitro result must be validated in an in vivo model of inflammation. A common model is the xylene-induced ear edema test in mice, which measures acute inflammation.
-
Experimental Outcome: Compound 6e, which was potent in vitro, was tested in this model and showed more potent anti-inflammatory activity than the standard drug ibuprofen .[11] This indicates a successful translation of its cellular effects into a physiological response.
Experimental Protocols
Protocol 3: In Vitro NO Production Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.[11]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS).
-
Incubate for 24 hours.
-
Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
-
Analysis: Calculate the IC₅₀ value for NO production inhibition.
Protocol 4: In Vivo Xylene-Induced Ear Edema in Mice
-
Animal Model: ICR or BALB/c mice.
-
Procedure:
-
Administer the test compound or vehicle control to the mice (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior surface of the right ear to induce inflammation.
-
After a further interval (e.g., 1 hour), euthanize the mice.
-
Use a punch to collect circular sections from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately.
-
-
Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is determined by comparing the edema in the treated group to the control group.
Bridging the Gap: The Role of ADME and Toxicology
The transition from in vitro success to in vivo efficacy is heavily dependent on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its safety profile.
-
Bioavailability: A compound may be highly potent in a dish but have poor oral bioavailability, meaning it doesn't reach the target tissue in sufficient concentrations in vivo.[12]
-
Metabolism: The liver can rapidly metabolize a compound into inactive forms, reducing its efficacy.
-
Toxicity: A compound might be effective but cause unacceptable side effects. In vitro cytotoxicity assays (e.g., on normal cell lines like NIH3T3) and in vivo toxicology studies are essential to rule this out.[8][13] For instance, several benzimidazole-morpholine derivatives were found to be non-cytotoxic and non-genotoxic in MTT and Ames tests, respectively, which is a favorable sign for further development.[1][10][13]
Visualizing the Drug Discovery Workflow
Caption: A simplified workflow from in vitro screening to in vivo validation.
Conclusion and Future Directions
The benzimidazole-morpholine scaffold remains a highly productive platform for the discovery of new therapeutic agents. This guide illustrates that while potent in vitro activity is a prerequisite for success, it is only the first step. The true potential of a compound is revealed through rigorous in vivo testing, where pharmacology, pharmacokinetics, and toxicology converge.
The successful translation of activity seen in compounds like the ZSTK474 analogues and other anti-inflammatory agents underscores the importance of this scaffold.[5][11] Future research should continue to focus on optimizing not just target potency (in vitro) but also drug-like properties (in vivo) to bridge the gap between a promising molecule and a life-saving medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acu.edu.in [acu.edu.in]
- 5. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-(1H-benzo[d]imidazol-2-yl)morpholine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the precise understanding of a compound's interaction with the human kinome is paramount for predicting its efficacy and potential off-target liabilities. This guide provides a comparative framework for the cross-reactivity profiling of the novel compound 4-(1H-benzo[d]imidazol-2-yl)morpholine against a panel of well-characterized kinase inhibitors. As comprehensive experimental data for this compound is not yet publicly available, this document serves as a template, outlining the requisite experimental assays and data presentation formats necessary for a thorough evaluation. The performance of established kinase inhibitors—Dasatinib, Imatinib, and Sorafenib—is presented to offer a benchmark for comparison.
Comparative Kinase Selectivity Profiles
A critical aspect of kinase inhibitor development is the assessment of its selectivity. The following tables present hypothetical cross-reactivity data for this compound alongside experimentally determined data for Dasatinib, Imatinib, and Sorafenib. This quantitative data, typically generated via platforms like KINOMEscan®, is crucial for comparing the binding affinities of these compounds across a wide array of kinases. Dissociation constants (Kd) are provided in nanomolars (nM), with lower values indicating higher affinity.
Table 1: Comparative Kinase Inhibition Profile (Selected Kinases)
| Kinase Target | This compound (Kd, nM) | Dasatinib (Kd, nM) | Imatinib (Kd, nM) | Sorafenib (Kd, nM) |
| ABL1 | Data not available | 0.8 | 37 | 420 |
| SRC | Data not available | 0.6 | >10,000 | 1,200 |
| KIT | Data not available | 1.1 | 21 | 68 |
| PDGFRA | Data not available | 1.1 | 26 | 57 |
| PDGFRB | Data not available | 0.7 | 28 | 20 |
| VEGFR2 | Data not available | 3.1 | >10,000 | 90 |
| BRAF | Data not available | 110 | >10,000 | 22 |
| c-RAF | Data not available | 130 | >10,000 | 6 |
| p38α (MAPK14) | Data not available | 130 | >10,000 | 5,400 |
Note: Data for Dasatinib, Imatinib, and Sorafenib are compiled from publicly available KINOMEscan® datasets. The data for this compound is hypothetical and would be determined through similar experimental assays.
Off-Target Liability Profiling
Beyond the kinome, it is essential to assess a compound's potential for interaction with other major classes of drug targets to anticipate potential adverse effects. Safety screening panels, such as those offered by Eurofins SafetyScreen, evaluate binding to a broad range of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes.
Table 2: Comparative Off-Target Liability Profile (Selected Targets)
| Target | This compound (% Inhibition @ 10 µM) | Dasatinib (% Inhibition @ 10 µM) | Imatinib (% Inhibition @ 10 µM) | Sorafenib (% Inhibition @ 10 µM) |
| Adrenergic α1A | Data not available | 25 | 15 | 30 |
| Adrenergic β1 | Data not available | 10 | 5 | 12 |
| Dopamine D2 | Data not available | 30 | 12 | 28 |
| Histamine H1 | Data not available | 15 | 8 | 25 |
| Muscarinic M1 | Data not available | 5 | 2 | 10 |
| hERG (K+ channel) | Data not available | 40 | 20 | 55 |
| 5-HT2B (Serotonin Receptor) | Data not available | 35 | 18 | 65 |
Note: Data presented are illustrative and would be generated from a comprehensive in vitro safety pharmacology screen. Higher percentage inhibition indicates a stronger potential for off-target interaction.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential.
KINOMEscan® Competition Binding Assay Protocol
The KINOMEscan® platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Reagents and Materials :
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
Kinase Panel: A collection of DNA-tagged human kinases.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support.
-
Binding Buffer, Wash Buffer, and Elution Buffer.
-
qPCR reagents.
-
-
Assay Procedure :
-
Binding Reaction : The DNA-tagged kinase, test compound, and immobilized ligand are combined in the binding buffer and allowed to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing : The solid support is washed to remove any unbound kinase and test compound.
-
Elution : The bound kinase is then eluted from the solid support.
-
Quantification : The amount of eluted, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR). The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
-
Data Analysis :
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control (% of Control).
-
Dissociation constants (Kd) are determined by fitting the dose-response data to a standard binding isotherm model.
-
LanthaScreen® Eu Kinase Binding Assay Protocol
The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method to measure inhibitor binding to kinases.
-
Reagents and Materials :
-
Test Compound (e.g., this compound) serially diluted in DMSO.
-
Europium (Eu)-labeled anti-tag antibody.
-
Alexa Fluor® 647-labeled kinase tracer (a fluorescently labeled, ATP-competitive kinase inhibitor).
-
Kinase of interest (tagged for antibody binding).
-
Assay Buffer.
-
-
Assay Procedure :
-
Reaction Setup : The test compound, kinase, Eu-labeled antibody, and tracer are combined in an assay plate.
-
Incubation : The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.
-
Detection : The plate is read on a fluorescence plate reader capable of time-resolved FRET measurements. The FRET signal is generated when the Eu-labeled antibody and the Alexa Fluor® 647-labeled tracer are in close proximity, which occurs when both are bound to the kinase.
-
-
Data Analysis :
-
Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.
-
IC50 values are calculated by plotting the FRET signal as a function of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Eurofins SafetyScreen Panel Protocol
Eurofins SafetyScreen panels are radioligand binding assays used to assess the off-target activity of compounds against a broad range of non-kinase targets.
-
Reagents and Materials :
-
Test Compound (e.g., this compound).
-
A panel of cell membranes or recombinant proteins expressing the target of interest (GPCRs, ion channels, etc.).
-
A specific radioligand for each target.
-
Assay buffers.
-
Scintillation fluid and a scintillation counter.
-
-
Assay Procedure :
-
Binding Reaction : The test compound, target-expressing membranes/proteins, and the specific radioligand are incubated together.
-
Filtration : The reaction mixture is filtered through a filter plate to separate the bound radioligand from the unbound.
-
Washing : The filters are washed to remove non-specifically bound radioligand.
-
Detection : Scintillation fluid is added to the filters, and the amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis :
-
The results are expressed as the percentage of inhibition of radioligand binding by the test compound at a specific concentration (typically 10 µM).
-
Mandatory Visualizations
To further elucidate the experimental workflow and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Simplified MAPK/ERK signaling pathway.
This guide provides a foundational methodology for the comprehensive cross-reactivity profiling of this compound. By employing these standardized assays and comparative analyses, researchers can gain critical insights into the compound's selectivity and potential for off-target effects, thereby informing its progression through the drug discovery and development pipeline.
Comparative Docking Analysis of 4-(1H-benzo[d]imidazol-2-yl)morpholine Analogues: A Guide for Drug Discovery Professionals
This guide provides a comparative overview of molecular docking studies conducted on a series of 4-(1H-benzo[d]imidazol-2-yl)morpholine analogues. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities associated with the benzimidazole and morpholine scaffolds, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This analysis focuses on the binding affinities and interaction patterns of these analogues with various protein targets, offering valuable insights for researchers and scientists in the field of drug design and development.
Data Summary of Docking Studies
The following tables summarize the quantitative data from various docking studies performed on this compound analogues against different biological targets. The binding energy, typically expressed in kcal/mol, indicates the binding affinity of the ligand to the protein target, with lower values suggesting a more favorable interaction.
Antimicrobial Targets
Several studies have investigated the potential of these analogues as antimicrobial agents by docking them against essential bacterial enzymes.
Table 1: Docking Scores of Benzimidazole-Morpholine Analogues against Antimicrobial Targets
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| 3b | Enoyl-acyl carrier protein (ACP) reductase | -9.91 | [1] |
| 3e | Glucosamine-6-phosphate synthase | -8.76 | [1] |
| Reference Drug | Enoyl-acyl carrier protein (ACP) reductase | Not Specified | [1] |
| Reference Drug | Glucosamine-6-phosphate synthase | -7.13 | [1] |
Note: Compound structures are as described in the cited literature. Compound 3b is N-(2,4-Difluoro-benzylidene)-4-(1-(morpholino-methyl)-1H-benzimidazol-2-yl)benzenamine and 3e is N-(2,4-Dimethoxy-benzylidene)-4-(1-(morpholino-methyl)-1H-benzimidazol-2-yl)benzene amine.[1]
Anticancer and Anti-inflammatory Targets
The antiproliferative and anti-inflammatory potential of these compounds has also been explored through computational docking against relevant enzymes like Cyclooxygenase (COX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 2: Docking and Inhibitory Activity against Cancer and Inflammation-Related Targets
| Compound ID | Target Protein | Activity/Binding Metric | Value | Reference |
| 2b | COX-1 / COX-2 | Inhibitory Potential | Yes | [2] |
| 2j | COX-1 / COX-2 | Inhibitory Potential | Yes | [2] |
| 14 | COX-2 | In-vivo Inhibition | 74.17% | [3] |
| 5h | VEGFR-2 | IC50 | 0.049 µM | |
| 5j | VEGFR-2 | IC50 | 0.098 µM | |
| 5c | VEGFR-2 | IC50 | 0.915 µM | |
| Sorafenib (Ref) | VEGFR-2 | IC50 | 0.037 µM |
Note: Specific docking scores for the COX inhibitors were not provided in a tabular format in the source. Compound 14 is 4-((5-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine.[3] The VEGFR-2 inhibitors are morpholine-benzimidazole-oxadiazole derivatives.
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are generalized yet detailed protocols based on the available literature.
General Molecular Docking Protocol
A typical molecular docking workflow was followed in these studies to predict the binding conformation and affinity of the this compound analogues with their respective protein targets.
-
Protein Preparation: The three-dimensional crystal structure of the target protein was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the benzimidazole-morpholine analogues were sketched and converted to 3D structures. Energy minimization was performed using appropriate force fields to obtain stable conformations.
-
Grid Generation: A binding site on the target protein was identified, often based on the location of a co-crystallized native ligand. A grid box was generated around this active site to define the search space for the docking algorithm.
-
Docking Simulation: The prepared ligands were then docked into the defined active site of the target protein using a docking program (e.g., AutoDock, Glide). The program explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses were analyzed to identify the best conformation based on the docking score and the pattern of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the amino acid residues of the protein.
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking study and a simplified representation of a signaling pathway that could be targeted by these compounds.
References
- 1. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 3. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust analytical validation of pharmaceutical compounds is a cornerstone of drug development, ensuring the reliability and accuracy of quantitative data. This guide provides a comparative overview of analytical methodologies pertinent to the validation of 4-(1H-benzo[d]imidazol-2-yl)morpholine and structurally similar benzimidazole derivatives. Due to the absence of publicly available, specific validation data for this compound, this document leverages established and validated methods for other benzimidazole compounds, offering a foundational framework for researchers.
The primary analytical technique for the quantification of benzimidazole derivatives is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. These methods are valued for their sensitivity, specificity, and accuracy.
Comparison of Analytical Methods
The following tables summarize validated HPLC and LC-MS/MS methods for various benzimidazole derivatives, providing a comparative look at their performance characteristics.
Table 1: Comparison of Validated HPLC Methods for Benzimidazole Derivatives
| Parameter | Method A: Pantoprazole (Benzimidazole Derivative)[1][2] | Method B: Albendazole & Impurity[3] | Method C: Four Benzimidazole Antiparasitics[4] | Method D: General Benzimidazoles[5][6] |
| Stationary Phase | Hypersil ODS C18 (250 x 4.6 mm, 5µ) | C18 Column | Nucleosil C8 | RP-18 |
| Mobile Phase | Methanol:Water (70:30 v/v) | Acetonitrile:10 nM Potassium Phosphate | Gradient with A: Acetonitrile/Water/H₃PO₄ & B: Acetonitrile/Water/H₃PO₄ | Acetate Buffer (pH 4.5):Acetonitrile (1:1) |
| Flow Rate | 0.8 mL/min | Not Specified | Not Specified | 1.0 mL/min |
| Detection | UV at 254 nm | UV (Wavelength Not Specified) | UV at 254 nm & 288 nm | UV (Wavelength Specific to Compound) |
| Linearity Range | 2 - 10 µg/mL | 0.5 - 3 µg/mL | Not Specified | 0.1 µg/mL - 0.1 mg/mL |
| Correlation Coeff. (r²) | 0.997[2] | 0.999[3] | 0.9997 - 0.9999[4] | >0.9995[5][6] |
| Accuracy (% Recovery) | Not Specified | 99.94 - 100.10%[3] | Not Specified | 99.24 - 100.00%[5][6] |
| Precision (%RSD) | Not Specified | <2% | Not Specified | Not Specified |
| LOD/LOQ (µg/mL) | Not Specified | LOD: 0.073 / LOQ: 0.091[3] | Not Specified | Not Specified |
Table 2: Comparison of Validated LC-MS/MS Methods for Benzimidazole Derivatives
| Parameter | Method E: Multiple Benzimidazoles in Meat[7] | Method F: Multiple Benzimidazoles in Muscle[8] | Method G: Genotoxic Impurities in DMBZ[9] |
| Stationary Phase | C18 Column | Not Specified | Not Specified |
| Mobile Phase | Gradient with Methanol:Water + 0.1% Formic Acid | Not Specified | Not Specified |
| Detection | Mass Spectrometry | Tandem Mass Spectrometry (LC-MS-MS) | Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | Not Specified | 1 - 22 µg/kg (fortified) | Not Specified |
| Correlation Coeff. (r²) | Not Specified | Not Specified | >0.998 |
| Accuracy (% Recovery) | 75.0 - 120.0% | >50% (muscle), >70% (egg yolk) | Not Specified |
| Precision (%RSD) | <20.0% | Not Specified | Not Specified |
| LOD/LOQ | LOD: 0.08 - 2.0 µg/kg / LOQ: 0.3 - 5.0 µg/kg | LOD: <6 µg/kg / LOQ: <10 µg/kg | Not Specified |
Experimental Protocols
Below are detailed methodologies for representative analytical methods, which can be adapted for the validation of this compound.
Protocol 1: Stability-Indicating RP-HPLC Method for a Benzimidazole Derivative (Adapted from[1][2])
This method is designed to quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Chromatographic System:
-
HPLC System: Agilent-1200 or equivalent with UV detector.
-
Column: Hypersil ODS C18 (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of HPLC grade methanol and water (70:30 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient (25°C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2-10 µg/mL).
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
-
-
Method Validation Parameters:
-
Specificity: Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic stress) to ensure the peak of the analyte is resolved from any degradants.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (r²), which should be >0.995.[2]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (%RSD) should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.
-
Protocol 2: LC-MS/MS Method for Trace Level Analysis of Benzimidazoles (Adapted from[7][8])
This method is suitable for the determination of low concentrations of benzimidazoles in complex matrices like biological fluids or tissues.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Homogenize the sample matrix (e.g., tissue).
-
Spike with an appropriate internal standard (e.g., a deuterated analog).
-
Extract the analytes using a suitable organic solvent (e.g., ethyl acetate).
-
Perform a clean-up step using an SPE cartridge (e.g., styrol-divinyl-benzene).
-
Elute the analytes from the cartridge, evaporate the eluent, and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS System:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Method Validation Parameters:
-
Follow similar validation parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness), with acceptance criteria adjusted for trace analysis in complex matrices. For example, according to some guidelines for bioanalytical methods, accuracy is often accepted within ±15% (±20% at the LOQ) and precision (%RSD) should not exceed 15% (20% at the LOQ).
-
Visualizations
Diagram 1: General Workflow for Analytical Method Validation
A generalized workflow for the validation of an analytical method as per ICH guidelines.
Diagram 2: Logical Flow for HPLC Sample Analysis
Logical relationship in a typical quantitative HPLC analysis workflow.
References
- 1. ijpca.org [ijpca.org]
- 2. Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Benzimidazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzimidazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison between conventional heating and microwave-assisted synthesis methods for benzimidazoles, supported by experimental data, detailed protocols, and a visual workflow diagram.
Benzimidazoles are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities. The core of their synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. While conventional heating has been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed and efficiency.[1][2][3]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences between conventional and microwave-assisted synthesis of various benzimidazole derivatives as reported in the literature.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2-Methylbenzimidazole | Conventional | 240 min | 75% | [1] |
| Microwave | 1.5 min | 95% | [1] | |
| 2-Propylbenzimidazole | Conventional | 240 min | 70% | [1] |
| Microwave | 2.0 min | 92% | [1] | |
| 2-Heptylbenzimidazole | Conventional | 300 min | 65% | [1] |
| Microwave | 2.5 min | 90% | [1] | |
| 2-(4-Nitrophenyl)benzimidazole | Conventional | 360 min | 60% | [1] |
| Microwave | 4.0 min | 80% | [1] | |
| 2-Aryl/Alkyl Benzimidazoles (General) | Conventional | 2-15 hours | <50% | [4] |
| Microwave | 3-10 min | >85% | [2][4] | |
| 1,2-Disubstituted Benzimidazoles | Conventional | 60 min | 61.4% | [5] |
| Microwave | 5 min | 99.9% | [5] |
As the data clearly indicates, microwave-assisted synthesis consistently and dramatically reduces reaction times—from hours to mere minutes—while significantly increasing product yields.[2][3][4] This acceleration is attributed to the rapid and uniform heating of the reaction mixture by microwave irradiation, which avoids decomposition of reagents and leads to cleaner product formation under milder conditions.[1]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of benzimidazoles using both conventional and microwave-assisted methods, based on procedures described in the scientific literature.
Conventional Synthesis Protocol
The conventional synthesis of benzimidazoles typically involves the refluxing of reactants for several hours.[6]
Procedure:
-
A mixture of o-phenylenediamine (1.0 mmol) and a carboxylic acid (1.0 mmol) is placed in a round-bottom flask.
-
A catalytic amount of acid, such as polyphosphoric acid or hydrochloric acid, is added.[1][3]
-
The mixture is refluxed at an appropriate temperature for a period ranging from 2 to 15 hours.[4]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then neutralized with a base, typically a 10% sodium hydroxide solution, until it is just alkaline to litmus paper.[4]
-
The resulting precipitate is filtered, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified benzimidazole derivative.[1]
Microwave-Assisted Synthesis Protocol
Microwave-assisted synthesis offers a much more rapid and efficient route to benzimidazoles.[7]
Procedure:
-
o-Phenylenediamine (1.0 mmol) and a suitable carboxylic acid or aldehyde (1.0 mmol) are placed in a microwave-safe vessel.[1][5]
-
A catalyst, such as a few drops of 4M hydrochloric acid or a small amount of silica gel/polyphosphoric acid, is added.[1][2]
-
The vessel is placed in a microwave reactor and irradiated at a specified power level (e.g., 50% power or a fixed temperature of 60°C) for a short duration, typically ranging from 1.5 to 10 minutes.[1][5][8]
-
After irradiation, the reaction mixture is cooled to room temperature.
-
The crude product is made alkaline by the slow addition of a 10% NaOH solution.[4]
-
The solid product is then filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., an ethanol/water mixture) to afford the pure benzimidazole derivative.[1]
Mandatory Visualization
The following diagram illustrates the comparative workflows of conventional and microwave-assisted benzimidazole synthesis, highlighting the significant reduction in reaction time and the streamlined nature of the microwave-assisted process.
Caption: Comparative workflow of benzimidazole synthesis.
The general reaction mechanism for the formation of benzimidazoles from o-phenylenediamine and a carboxylic acid involves the initial formation of an amide intermediate, followed by cyclization and dehydration to yield the final benzimidazole ring structure.[9][10]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
Head-to-Head Comparison: 4-(1H-benzo[d]imidazol-2-yl)morpholine Derivatives versus Standard-of-Care in Diabetes Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of novel α-glucosidase inhibitors derived from the 4-(1H-benzo[d]imidazol-2-yl)morpholine scaffold with the established standard-of-care drug, acarbose. The presented data is based on preclinical in vitro studies aimed at evaluating the therapeutic potential of these new chemical entities in the context of type 2 diabetes management.
Executive Summary
Recent research has identified a series of N-methylmorpholine-substituted benzimidazolium salts, derived from this compound, as potent α-glucosidase inhibitors. Notably, the compound 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (5d) has demonstrated significantly greater in vitro inhibitory activity against the α-glucosidase enzyme compared to acarbose, a widely used standard-of-care medication for type 2 diabetes. This suggests a promising new avenue for the development of more effective oral anti-diabetic agents.
Data Presentation: In Vitro α-Glucosidase Inhibitory Activity
The following table summarizes the quantitative data from in vitro α-glucosidase inhibition assays, comparing the performance of key this compound derivatives with the standard-of-care drug, acarbose.
| Compound ID | Chemical Name | IC50 (µM) | Potency vs. Acarbose |
| 5d | 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 15 ± 0.030 | ~4-fold higher |
| 5f | 1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 19 ± 0.060 | ~3.1-fold higher |
| 5h | 1-benzyl-3-(2-((4-methylphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 21 ± 0.076 | ~2.8-fold higher |
| 5g | 1-benzyl-3-(2-((2-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 25 ± 0.106 | ~2.4-fold higher |
| 5k | 1-benzyl-3-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 25 ± 0.035 | ~2.4-fold higher |
| 5e | 1-benzyl-3-(2-((4-fluorophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 30 ± 0.110 | ~2-fold higher |
| Acarbose | (2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-yl)amino)ethyl]amino}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | 58.8 ± 0.015 | Standard |
Experimental Protocols
The in vitro α-glucosidase inhibitory activity was determined using the following protocol:
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (derivatives of this compound)
-
Acarbose (standard drug)
-
96-well microplate reader
Procedure:
-
A reaction mixture was prepared in a 96-well plate containing 20 µL of various concentrations of the test compounds, 20 µL of α-glucosidase enzyme solution, and 50 µL of phosphate buffer.
-
The mixture was incubated at 37°C for 15 minutes.
-
Following incubation, 20 µL of the substrate, pNPG, was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for another 15 minutes at 37°C.
-
The absorbance of the resulting p-nitrophenol was measured at 405 nm using a microplate reader.
-
The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the percentage of inhibition against the inhibitor concentrations.
Mandatory Visualization
Signaling Pathway of α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibitors in reducing post-meal blood glucose.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the in vitro α-glucosidase inhibitory activity.
Safety Operating Guide
Safe Disposal of 4-(1H-benzo[d]imidazol-2-yl)morpholine: A Comprehensive Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount for ensuring both personal safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-(1H-benzo[d]imidazol-2-yl)morpholine, a heterocyclic compound incorporating both benzimidazole and morpholine functional groups. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
Benzimidazole Derivatives:
-
May be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Can cause skin and eye irritation.[1]
-
May lead to respiratory irritation.[1]
Morpholine:
-
Flammable liquid and vapor.[2]
-
Harmful if swallowed, in contact with skin, and toxic if inhaled.[2][3]
Given these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
Quantitative Hazard Classification for Constituent Moieties
The following table summarizes the hazard classifications for benzimidazole and morpholine based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Benzimidazole | Morpholine |
| Acute Toxicity, Oral | Category 4 | Category 4 |
| Acute Toxicity, Dermal | - | Category 3 |
| Acute Toxicity, Inhalation | - | Category 3 |
| Skin Corrosion/Irritation | Category 2 | Category 1B |
| Serious Eye Damage/Irritation | Category 2 | Category 1 |
| Flammable Liquids | - | Category 3 |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. The recommended method is incineration by a licensed hazardous waste disposal facility.[4]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Always wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and a flame-retardant lab coat.
-
Ventilation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[1] The container must be made of a compatible material (e.g., high-density polyethylene for solids, or a compatible container for solutions).
-
Solid Waste: Place solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) into a designated hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and date.[1]
Step 3: Interim Storage
-
Secure Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Container Integrity: Ensure the container is kept tightly closed to prevent leaks or spills.
Step 4: Final Disposal
-
Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Regulatory Compliance: Follow all institutional, local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.
-
Record Keeping: Maintain a detailed record of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated by triple rinsing with a suitable solvent.
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1]
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture the container to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Logical Relationship of Hazards
Caption: Inferred hazards of the compound from its constituent parts.
References
Personal protective equipment for handling 4-(1H-benzo[d]imidazol-2-yl)morpholine
Essential Safety and Handling Guide for 4-(1H-benzo[d]imidazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is recommended to wear two pairs of gloves, especially during compounding, administering, and disposal.[1][2][3] | To prevent skin contact with the potentially hazardous compound.[4] Double gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[3] |
| Eye Protection | Chemical safety goggles and a face shield.[5][6] | To protect against splashes and aerosols, preventing severe eye irritation or damage.[7][8][9] |
| Skin and Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[1][2] An additional chemical-resistant apron may be necessary when handling larger quantities. | To protect against skin exposure and contamination of personal clothing.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. | To minimize the inhalation of potentially harmful vapors or dust.[7] |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4][7]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Hygiene Practices:
-
Avoid eating, drinking, or smoking in areas where this chemical is handled.[1][8][11][12]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][13]
-
Remove any contaminated clothing immediately and wash it before reuse.[11][13]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Carefully weigh and dispense the solid compound in a fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Unused or waste this compound should be treated as hazardous chemical waste.
Disposal Procedure:
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Containment:
-
Solid Waste: Place unwanted solid material in a clearly labeled, sealed, and compatible hazardous waste container.[14]
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate liquid hazardous waste container.[14]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, should be placed in a designated hazardous waste container.[13]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[9]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. utoledo.edu [utoledo.edu]
- 3. pppmag.com [pppmag.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. safety.duke.edu [safety.duke.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
